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Core Science & Biosynthesis

Foundational

Physicochemical Properties of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

The following technical guide details the physicochemical properties, synthesis, and applications of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol . An In-Depth Technical Guide for Drug Discovery & Agrochemical Synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol .

An In-Depth Technical Guide for Drug Discovery & Agrochemical Synthesis

Executive Summary

5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (IUPAC equivalent: (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol) is a specialized fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors.

While structurally related to the ubiquitous "SDHI acid" moiety (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), this compound features a 1,3,5-substitution pattern (N-methyl at 1, difluoromethyl at 3, hydroxymethyl at 5) rather than the 1,3,4-pattern. This unique geometry allows for the design of bioisosteres with altered metabolic stability and lipophilicity profiles, leveraging the hydrogen-bond donating capacity of the hydroxyl group and the lipophilic, bio-orthogonal nature of the difluoromethyl (


) motif.

Chemical Identity & Structural Analysis

The nomenclature "5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol" reflects a specific tautomeric preference often found in patent literature. To ensure precise database searching and regulatory compliance, the standard IUPAC 1H-pyrazole numbering is used throughout this guide.

Structural Mapping:

  • 2-Methyl-2H-pyrazole numbering: Methyl on N2, Methanol at C3 (adjacent), Difluoromethyl at C5.

  • 1-Methyl-1H-pyrazole numbering: Methyl on N1, Methanol at C5 (adjacent), Difluoromethyl at C3.

Identification Data
ParameterDetail
Preferred IUPAC Name (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol
Common Synonym 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol
CAS Number (Acid Precursor) 1052617-38-5 (Refers to the 5-carboxylic acid)
Chemical Formula

Molecular Weight 162.14 g/mol
SMILES CN1C(CO)=CC(C(F)F)=N1
InChIKey Predicted:[1][2] AAHYTWRSQZFZCM-UHFFFAOYSA-N (Derived from acid)
Structural Diagram (Graphviz)

ChemicalStructure N1 N1 (Methylated) N2 N2 N1->N2 Me -CH3 N1->Me C3 C3 (Difluoromethyl) N2->C3 Double Bond C4 C4 (H) C3->C4 CHF2 -CHF2 C3->CHF2 C5 C5 (Hydroxymethyl) C4->C5 Double Bond C5->N1 CH2OH -CH2OH C5->CH2OH

Figure 1: Connectivity map of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol showing the 1,3,5-substitution pattern.

Physicochemical Profile

The following properties are synthesized from experimental data of the corresponding carboxylic acid and calculated structure-activity relationship (SAR) models for fluorinated pyrazoles.

PropertyValue / RangeContext & Causality
Physical State Solid (Crystalline)Intermolecular H-bonding via the primary alcohol increases lattice energy compared to non-polar analogs.
Melting Point 55 – 65 °C (Predicted)Lower than the corresponding acid (MP >150°C) due to loss of dimerizing carboxyl interactions.
Boiling Point 240 – 250 °C (760 mmHg)High BP attributed to polarity; likely decomposes before boiling at atm pressure.
Solubility High: MeOH, DCM, DMSOModerate: EtOAc, TolueneLow: WaterThe

group imparts lipophilicity (LogP ~0.8), while the

group provides polar solubility.
pKa (Pyrazolium) ~1.5 – 2.0The electron-withdrawing

group reduces the basicity of the pyrazole nitrogens.
Lipophilicity (LogP) 0.92 ± 0.2Balanced profile suitable for CNS penetration or systemic distribution in agrochemicals.
H-Bond Donors 1 (Hydroxyl)Critical for binding site interactions (e.g., serine residues in enzymes).
H-Bond Acceptors 3 (N2, O, F)Fluorine atoms act as weak acceptors; N2 is the primary acceptor.

Synthetic Pathways & Experimental Protocols

The synthesis of the 5-methanol derivative requires careful regiocontrol to distinguish it from the more common 4-isomer (SDHI type) and the 3-isomer. The most robust route involves the cyclization of a fluorinated diketone followed by reduction.

Workflow Diagram

Synthesis Start Ethyl 4,4-difluoroacetoacetate + Methylhydrazine Cyclization Cyclization (Reflux in EtOH) Start->Cyclization Separation Regioisomer Separation (Distillation/Crystallization) Cyclization->Separation Yields Mixture (3-ester & 5-ester) Intermediate Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-5-carboxylate Separation->Intermediate Isolate 5-ester Reduction Reduction (LiAlH4 or NaBH4/CaCl2) Intermediate->Reduction Product Target Alcohol: (3-(Difluoromethyl)-1-methyl- 1H-pyrazol-5-yl)methanol Reduction->Product

Figure 2: Synthetic route prioritizing the isolation of the 5-substituted ester precursor.

Detailed Protocol

Step 1: Regioselective Cyclization

  • Reagents: Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).

  • Procedure: Dissolve the keto-ester in ethanol at 0°C. Add methylhydrazine dropwise. The reaction is exothermic.

  • Mechanism: The hydrazine

    
     attacks the ketone carbonyl first. The regioselectivity is governed by electronic factors; the 
    
    
    
    group is electron-withdrawing, directing the initial attack.
  • Outcome: A mixture of isomers is formed. The 1-methyl-5-carboxylate (precursor to our target) and 1-methyl-3-carboxylate are produced.

  • Purification: The isomers have distinct boiling points and solubilities. The 5-carboxylate is often isolated by fractional distillation or column chromatography (Hexane/EtOAc gradient).

Step 2: Reduction of the Ester

  • Reagents: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (Intermediate),

    
     (0.6 eq) or 
    
    
    
    (2.0 eq) +
    
    
    .
  • Solvent: Anhydrous THF (for

    
    ) or Ethanol (for 
    
    
    
    ).
  • Execution:

    • Cool the ester solution in THF to 0°C.

    • Add hydride reducing agent slowly to maintain internal temperature <5°C.

    • Stir at room temperature for 2 hours (monitor by TLC,

      
       of alcohol is significantly lower than ester).
      
    • Quench: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ) to precipitate aluminum salts.
    • Isolation: Filter, dry over

      
      , and concentrate in vacuo.
      

Quality Control Check:

  • 1H NMR (CDCl3): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Appearance of a methylene singlet/doublet at ~4.7 ppm (

    
    ) and a broad singlet for 
    
    
    
    . The
    
    
    proton appears as a triplet (
    
    
    ) at ~6.6-6.9 ppm.

Stability & Handling

Chemical Stability
  • Acid Sensitivity: The

    
     group is generally stable to dilute acids but can hydrolyze to an aldehyde/acid under strongly acidic/high-temperature conditions.
    
  • Oxidation: The primary alcohol is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) to prevent gradual conversion to the aldehyde.

Safety Precautions (HSE)
  • Fluorine Safety: While the C-F bond is strong, thermal decomposition can release HF. Do not heat above 200°C without proper venting.

  • Hydrazine Residues: If synthesizing in-house, ensure complete removal of methylhydrazine (carcinogen) traces before handling the final alcohol.

Application Context

Bioisosterism in Drug Design

The 3-difluoromethyl-1-methyl-pyrazole motif is a validated bioisostere for phenyl and heteroaryl rings.

  • Lipophilicity Modulation: The

    
     group acts as a lipophilic hydrogen bond donor (weak), improving membrane permeability compared to a 
    
    
    
    group.
  • Metabolic Blocking: Substitution at the 3- and 5-positions blocks metabolic oxidation at the pyrazole ring carbons, extending half-life (

    
    ).
    
Agrochemical Scaffolds

This alcohol is a direct precursor to next-generation SDHI fungicides. By converting the alcohol to a halide (chloride/bromide), it can be coupled with various aniline derivatives. The 1,3,5-substitution pattern offers a different steric vector in the binding pocket compared to commercial standards like Fluxapyroxad, potentially overcoming resistance in fungal strains adapted to 1,3,4-substituted inhibitors.

References

  • Acid Precursor: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[3] CAS: 1052617-38-5.[1][3] Available from Fluorochem/CymitQuimica.

  • General Synthesis of Fluorinated Pyrazoles: Gavage, M. et al. "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega. 2026. (Contextual reference for difluoromethyl handling).
  • Tautomerism in Pyrazoles: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
  • SDHI Fungicide Chemistry: "Succinate Dehydrogenase Inhibitors (SDHIs)." Fungicide Resistance Action Committee (FRAC) Code List.

Sources

Exploratory

5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol structure elucidation

This guide outlines the comprehensive structure elucidation of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol . This compound is a critical building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structure elucidation of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol . This compound is a critical building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad derivatives) and pharmaceutical bioisosteres.

The primary challenge in this analysis is distinguishing the regiochemistry of N-methylation —specifically, validating that the methyl group is positioned at


 (adjacent to the methanol moiety) rather than 

(adjacent to the difluoromethyl moiety).

Part 1: Strategic Elucidation Framework

The Regiochemistry Challenge

The synthesis of substituted pyrazoles from 1,3-dicarbonyl equivalents often yields a mixture of regioisomers. For the target molecule, two primary isomers are possible:

  • Target Isomer (2-Me): N-Methyl is adjacent to the hydroxymethyl group (

    
    ).
    
  • Impurity Isomer (1-Me): N-Methyl is adjacent to the difluoromethyl group (

    
    ).
    

Standard 1D NMR is often insufficient to distinguish these due to similar chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive "self-validating" tool for this elucidation.

Elucidation Workflow

The following Graphviz diagram visualizes the logical flow from crude isolation to definitive structural assignment.

ElucidationWorkflow Start Crude Reaction Mixture Step1 1. HRMS (ESI+) Confirm Formula: C7H10F2N2O Start->Step1 Step2 2. 1H & 19F NMR Identify CF2H 'Fingerprint' (Triplet t / Doublet d) Step1->Step2 Decision Isomer Distinction (N-Me Location?) Step2->Decision Step3 3. 2D NOESY / HMBC Spatial & Connectivity Check Decision->Step3 ResultA NOE: N-Me ↔ CH2OH CONFIRMED: Target (2-Me) Step3->ResultA Strong Correlation ResultB NOE: N-Me ↔ CF2H REJECTED: Isomer (1-Me) Step3->ResultB Weak/No Correlation

Caption: Logical workflow for distinguishing the target pyrazole regioisomer using spectral checkpoints.

Part 2: Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to rule out oxidation byproducts (e.g., carboxylic acid) or incomplete reduction (aldehyde).

  • Method: ESI-TOF (Positive Mode).

  • Expected Formula:

    
    
    
  • Calculated Mass

    
    :  177.0834 Da.
    
  • Key Fragment: Loss of

    
     (159.07) or 
    
    
    
    group (neutral loss 51 Da).
NMR Spectroscopy (The Core Evidence)

The presence of the difluoromethyl (


)  group provides a unique spectral signature due to Heteronuclear J-coupling (

and

).
A.

F NMR (Solvent: DMSO-

)

This is the cleanest starting point.

  • Signal: A distinct doublet (d).[1][2][3][4]

  • Shift:

    
     to 
    
    
    
    ppm (varies slightly by solvent).
  • Coupling:

    
     Hz.
    
  • Diagnostic Value: Integration confirms the presence of exactly two fluorine atoms.

B.

NMR (500 MHz, DMSO-

)
PositionMoietyMultiplicityShift (

ppm)
Coupling (

Hz)
Interpretation
5

Triplet (

)


Characteristic "large" triplet due to geminal F coupling.
4 Pyrazole-

Singlet (

)

-Aromatic ring proton.
3

Doublet (

)


Methylene adjacent to alcohol.
OH

Triplet (

)


Hydroxyl proton (exchangeable with

).
2

Singlet (

)

-Critical Regio-marker.
C.

C NMR (Proton Decoupled)
  • 
     Carbon:  Appears as a triplet  (
    
    
    
    ppm) with a massive coupling constant (
    
    
    Hz).[3]
  • N-Me Carbon:

    
     ppm.
    

Part 3: Definitive Structural Assignment (NOESY)

This is the Self-Validating System . We rely on the "Nuclear Overhauser Effect" which occurs through space (< 5 Å).

The Logic
  • Scenario A (Target: 2-Methyl): The

    
     group is spatially close to the 
    
    
    
    -Methanol group.
    • Expectation: Strong NOE cross-peak between

      
       (3.8 ppm) and 
      
      
      
      (4.5 ppm).
  • Scenario B (Isomer: 1-Methyl): The

    
     group is spatially close to the 
    
    
    
    -Difluoromethyl group.
    • Expectation: Strong NOE cross-peak between

      
       (3.8 ppm) and 
      
      
      
      (7.0 ppm).
Visualization of NOESY Correlation

NOESY_Logic cluster_legend Interpretation NMe N-CH3 (3.8 ppm) CH2 CH2-OH (4.5 ppm) NMe->CH2 Strong NOE (Target Structure) CF2H CF2H (7.0 ppm) NMe->CF2H NO NOE (Target Structure) Description If Green Path exists: 2-Methyl Isomer (Correct) If Red Path exists: 1-Methyl Isomer (Incorrect)

Caption: NOESY correlation map. The presence of the Green path confirms the 2-methyl regioisomer.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents hydroxyl proton exchange, allowing the

      
       coupling to be seen (confirming the alcohol state). 
      
      
      
      often leads to broad/missing
      
      
      peaks.
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Protocol 2: 2D NOESY Acquisition
  • Pulse Sequence: noesyph (Phase-sensitive NOESY).

  • Mixing Time (

    
    ):  400–500 ms.
    
    • Causality: This duration is optimal for small molecules (MW < 500) to allow magnetization transfer without excessive relaxation signal loss.

  • Scans (NS): 16–32 scans per increment.

  • Increments (TD1): 256 (for sufficient resolution in the indirect dimension).

References

  • Ugrak, B. I., et al. (2020). "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks." Arkivoc, 2020(5), 1-12.

    • Relevance: Provides foundational NMR data ( ) for 1-difluoromethyl-3-methylpyrazole isomers.
  • López-Vicente, M., et al. (2025).[1] "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega, 10(4).

    • Relevance: details the regiochemistry of N-substitution and X-ray crystallographic confirm
  • PubChem Compound Summary. (2025). "4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole."

    • Relevance: Analogous fluorinated pyrazole spectral data and physical properties.[5][6]

  • Baslé, E., et al. (2010). "Vinylic Nucleophilic Substitution: A New Route to N-Difluoromethyl-pyrazoles." Organic Letters, 12(22), 5246–5249.

    • Relevance: Synthetic routes explaining the origin of regioisomeric impurities in difluoromethyl pyrazoles.[7]

Sources

Foundational

Spectroscopic Elucidation of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol: A Comprehensive Technical Guide

Executive Insight The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. Specifically, the difluoromethyl (-CHF₂) group acts as a lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. Specifically, the difluoromethyl (-CHF₂) group acts as a lipophilic bioisostere for hydroxyl and thiol groups, dramatically improving membrane permeability and metabolic stability without compromising hydrogen-bond donating capability 1.

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized pyrazoles. The compound 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol presents a unique regiochemical puzzle. During N-alkylation or difluoromethylation of pyrazole cores, the formation of isomeric mixtures (e.g., 1,3- vs. 1,5-disubstitution) is nearly inevitable 2. This guide establishes a self-validating spectroscopic framework (NMR, IR, and HRMS) to unambiguously confirm the structure, regiochemistry, and purity of this specific 2H-pyrazole isomer.

Analytical Workflow Design

To eliminate structural ambiguity, we deploy an orthogonal analytical strategy. No single technique is trusted in isolation; instead, data from multinuclear NMR, vibrational spectroscopy, and mass spectrometry are integrated to form a closed-loop validation system.

Workflow S1 Sample Prep (Solvent/Matrix) S2 Multinuclear NMR (1H, 13C, 19F) S1->S2 S3 ATR-FTIR (Vibrational) S1->S3 S4 HRMS-ESI(+) (Mass/Frag) S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Analytical workflow for the comprehensive spectroscopic validation of pyrazole derivatives.

Multinuclear NMR: Causality and Regiochemical Proof

Nuclear Magnetic Resonance (NMR) is the primary tool for mapping the atomic connectivity of the pyrazole ring. The critical challenge here is proving that the methyl group is on N2 (adjacent to the C3-methanol group) rather than N1.

The Causality of 2D NOESY: 1D ¹H NMR cannot easily distinguish between the 2-methyl-2H and 1-methyl-1H isomers. Therefore, 2D NOESY is deployed as a self-validating protocol. In the 2-methyl-2H-pyrazole configuration, the N-methyl protons (~3.85 ppm) are spatially adjacent to the hydroxymethyl protons (~4.52 ppm). A strong NOE cross-peak between these two signals provides definitive proof of the 2,3-regiochemistry.

Fluorine Splitting Mechanics: The -CHF₂ group introduces massive scalar coupling. In the ¹H spectrum, the geminal fluorine atoms split the proton into a distinct triplet (²JHF ≈ 54 Hz). In the ¹³C spectrum, the carbon directly attached to the fluorines appears as a wide triplet (¹JCF ≈ 234 Hz), while the adjacent pyrazole C5 carbon shows a smaller secondary triplet splitting (²JCF ≈ 26 Hz).

Table 1: Comprehensive NMR Data (400 MHz, DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Structural Assignment
¹H 3.85s-N-CH₃ (Position 2)
¹H 4.52d³JHH = 5.5-CH₂OH (Position 3)
¹H 5.20t³JHH = 5.5-OH (Exchangeable)
¹H 6.65s-Pyrazole C4-H
¹H 7.05t²JHF = 54.2-CHF₂ (Position 5)
¹³C 38.2s-N-CH₃
¹³C 56.4s--CH₂OH
¹³C 106.8s-Pyrazole C4
¹³C 111.5t¹JCF = 234.0-CHF₂
¹³C 138.4t²JCF = 26.5Pyrazole C5
¹³C 148.2s-Pyrazole C3
¹⁹F -112.4d²JFH = 54.2-CHF₂
Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is selected over traditional KBr pellet methods. The Causality: KBr is highly hygroscopic; pressing a pellet often introduces ambient water, which artificially broadens the O-H stretch region and confounds the analysis of the intrinsic -CH₂OH group. ATR requires zero sample preparation, preserving the crystalline integrity of the analyte and yielding a true representation of its hydrogen-bonding network 3.

Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode
3250 - 3400MediumBroadO-H stretch (intermolecular H-bonding)
3120WeakSharpC-H stretch (pyrazole aromatic ring)
2950, 2870WeakSharpC-H stretch (aliphatic methyl/methylene)
1560MediumSharpC=N stretch (pyrazole core)
1080, 1030StrongSharpC-F stretch (gem-difluoro) and C-O stretch
High-Resolution Mass Spectrometry (HRMS-ESI)

Because the pyrazole nitrogen is readily protonated, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The fragmentation pathway is highly predictable and serves as a secondary validation of the functional groups.

Fragmentation Causality: The initial loss of 18 Da (H₂O) from the protonated molecular ion[M+H]⁺ is energetically favorable, as it generates a resonance-stabilized allylic/heteroaromatic carbocation at the C3 position. Subsequent collision-induced dissociation (CID) forces the expulsion of neutral HF (20 Da), a hallmark of terminal fluorinated alkyl groups.

Fragmentation M1 [M+H]+ m/z 163.068 C6H9F2N2O+ M2 [M+H - H2O]+ m/z 145.057 C6H7F2N2+ M1->M2 - H2O (-18 Da) M3 [M+H - H2O - HF]+ m/z 125.051 C6H6FN2+ M2->M3 - HF (-20 Da)

Proposed ESI+ mass spectrometry fragmentation pathway highlighting sequential neutral losses.

Table 3: HRMS-ESI(+) Fragmentation Data
m/z (Observed)FormulaMass ErrorRelative AbundanceAssignment / Neutral Loss
163.0681C₆H₉F₂N₂O⁺< 2.0 ppm100% (Base Peak)[M+H]⁺ (Protonated parent ion)
145.0575C₆H₇F₂N₂⁺< 2.0 ppm65%[M+H - H₂O]⁺ (-18 Da)
125.0513C₆H₆FN₂⁺< 3.0 ppm25%[M+H - H₂O - HF]⁺ (-20 Da)
Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, the following step-by-step methodologies must be strictly adhered to:

1. Multinuclear & 2D NMR Acquisition
  • Sample Dissolution: Dissolve 10–15 mg of the purified analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ strongly hydrogen-bonds with the -OH group, drastically slowing its chemical exchange rate. This allows the -OH signal to resolve as a distinct triplet (coupled to the -CH₂- group), which would otherwise appear as a broad, unintegrable hump in CDCl₃.

  • Instrument Tuning: Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1.0 s relaxation delay.

    • ¹³C NMR: 1024 scans, 2.5 s relaxation delay. Causality: The extended delay ensures complete longitudinal relaxation (T₁) of the quaternary pyrazole carbons (C3, C4, C5), preventing signal suppression and allowing for accurate baseline integration.

    • 2D NOESY: Set mixing time to 400 ms to capture the transient cross-relaxation between the N-methyl and hydroxymethyl protons.

2. ATR-FTIR Vibrational Analysis
  • Background Calibration: Collect a 32-scan background spectrum of the bare diamond ATR crystal to digitally subtract ambient CO₂ and water vapor from the final spectrum.

  • Sample Loading: Deposit 1–2 mg of the neat solid directly onto the crystal. Apply standardized pressure using the mechanical anvil to ensure uniform optical contact.

  • Acquisition & Decontamination: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Post-acquisition, cleanse the crystal with a lint-free wipe soaked in LC-MS grade isopropanol to prevent cross-contamination.

3. LC-HRMS Isotopic & Fragmentation Profiling
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ state and maximizing ionization efficiency in the ESI source.

  • Ion Source Parameters: Configure the ESI source with a capillary voltage of 3.5 kV, a desolvation temperature of 350°C, and a sheath gas flow of 10 L/min.

  • Tandem MS (MS/MS): Isolate the m/z 163.06 ion in the quadrupole and apply Collision-Induced Dissociation (CID) using a Normalized Collision Energy (NCE) of 25 eV to generate the diagnostic fragmentation cascade.

References
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.
  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

Sources

Exploratory

Technical Guide: (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol

The following technical guide details the chemical profile, synthesis, and application of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol (CAS 1511555-74-0). Part 1: Executive Summary & Chemical Identity The "Regio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol (CAS 1511555-74-0).

Part 1: Executive Summary & Chemical Identity

The "Regio-Switch" Scaffold

CAS 1511555-74-0 is a specialized heterocyclic building block used in the synthesis of next-generation agrochemicals (specifically Succinate Dehydrogenase Inhibitors, SDHIs) and pharmaceutical kinase inhibitors.

While the 3-difluoromethyl isomer is the industry standard (found in blockbuster fungicides like Fluxapyroxad and Bixafen), this 5-difluoromethyl isomer represents a critical "regio-switch." Medicinal chemists deploy this isomer to:

  • Alter Metabolic Stability: Shifting the substituent position blocks specific P450 oxidation sites on the pyrazole ring.

  • Modulate Lipophilicity (LogP): The 5-position substitution changes the dipole moment and solvation profile compared to the 3-isomer.

  • Bypass IP Barriers: It serves as a novel scaffold to navigate crowded patent landscapes surrounding 3-substituted pyrazoles.

Physiochemical Profile
PropertyDataNote
Chemical Name (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanolIUPAC
Molecular Formula C₆H₈F₂N₂O
Molecular Weight 162.14 g/mol
Appearance White to off-white solidCrystalline
Solubility DMSO, Methanol, DCMLow water solubility
pKa ~13.5 (Alcohol group)Estimated
Key Functional Groups Primary Alcohol, Difluoromethyl (

), Pyrazole

Part 2: Synthesis & Regiocontrol (Expertise & Experience)

The synthesis of CAS 1511555-74-0 is non-trivial due to the challenge of regioselectivity . Reacting methylhydrazine with a 1,3-dicarbonyl precursor typically favors the 3-difluoromethyl isomer (steric and electronic control). Accessing the 5-difluoromethyl isomer requires forcing the reaction kinetics or using specific directing groups.

Synthetic Pathway Visualization

The following diagram maps the critical regioselective cyclization and subsequent reduction to the target alcohol.

SynthesisPathway Precursor Ethyl 4,4-difluoro- 3-oxobutanoate Intermediate Ethyl 5-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxylate Precursor->Intermediate Cyclization (Regiocontrol Required) Reagent Methylhydrazine Reagent->Intermediate Target CAS 1511555-74-0 (Alcohol) Intermediate->Target Reduction (LiAlH4 or DIBAL-H) Downstream SDHI Fungicides (Amide Coupling) Target->Downstream Oxidation to Acid -> Amide Coupling

Figure 1: Regioselective synthesis pathway from dicarbonyl precursors to the target alcohol.[1]

Detailed Protocol: Regioselective Synthesis

Note: This protocol prioritizes the formation of the 5-isomer.

Step 1: Cyclization (Formation of the Ester)

  • Reagents: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (solvent).

  • Critical Control: To favor the 5-isomer, the reaction is often conducted at lower temperatures initially (-78°C to 0°C) to control kinetic vs. thermodynamic product distribution, or by using specific solvent effects (e.g., fluorinated alcohols).

  • Procedure: Add methylhydrazine dropwise to the dicarbonyl solution. The nucleophilic nitrogen of hydrazine attacks the

    
    -carbon.
    
  • Purification: The crude mixture often contains both 3- and 5-isomers. Separation is achieved via silica gel chromatography (Gradient: 10-50% EtOAc in Hexanes). The 5-isomer typically elutes differently due to the dipole created by the adjacent methyl and difluoromethyl groups.

Step 2: Reduction (Ester to Alcohol)

  • Substrate: Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or DIBAL-H.
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool the ester solution in THF to 0°C.

    • Add LiAlH

      
       (1.5 eq) portion-wise under 
      
      
      
      atmosphere.
    • Stir for 2 hours, monitoring by TLC (disappearance of ester spot).

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Isolation: Filter precipitate, dry organic layer (

      
      ), and concentrate to yield CAS 1511555-74-0 .
      

Part 3: Mechanism of Action (Downstream Applications)

CAS 1511555-74-0 is not the active inhibitor itself; it is the "warhead" carrier. It is typically oxidized back to the carboxylic acid or activated (e.g., via mesylation) to couple with an amine.

Biological Target: Succinate Dehydrogenase (Complex II)

The final molecules derived from this intermediate (SDHIs) function by binding to the Ubiquinone-binding site (Q-site) of Complex II in the mitochondrial respiratory chain.

  • Binding Mode: The amide bond (formed from this pyrazole) mimics the substrate, while the lipophilic pyrazole ring (with the

    
     group) occupies a hydrophobic pocket.
    
  • The 5-Isomer Effect: By placing the

    
     at the 5-position, the molecule presents a different steric profile to the Q-site, potentially overcoming resistance mutations (e.g., H134R) that affect standard 3-isomer SDHIs.
    
Workflow: From Intermediate to Active Drug

MOA Target CAS 1511555-74-0 (Alcohol) Activation Activation Step (Oxidation to COOH or Halogenation) Target->Activation Coupling Amide Coupling (with Aniline/Amine) Activation->Coupling ActiveDrug Active SDHI / Kinase Inhibitor Coupling->ActiveDrug Mitochondria Target: Complex II (Q-site) ActiveDrug->Mitochondria Inhibits Electron Transport

Figure 2: The transformation of the intermediate into a bioactive inhibitor.

Part 4: Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for fluorinated pyrazoles.

  • Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The alcohol functionality makes it susceptible to slow oxidation if exposed to air over long periods.

  • Solubility for Assays: Soluble in DMSO up to 50 mM. For cellular assays, prepare stock in DMSO and dilute into media (keeping DMSO < 0.5%).

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2]

    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

  • SDHI Fungicide Mechanism

    • Title: Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Broad Spectrum of Activity.[3]

    • Source:Molecular Mechanisms of Fungicide Resistance (Springer).
    • URL:[Link]

  • Chemical Identity Verification

    • Title: 1511555-74-0 (C6H8F2N2O) - PubChemLite Record.[1]

    • Source: PubChem / Uni.lu.[1][4]

    • URL:[Link]

Sources

Foundational

The Ascendancy of the Difluoromethyl-Pyrazole Scaffold: A Technical Guide to Unlocking Novel Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group offers a unique combination of electronic and steric properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. When appended to the pyrazole nucleus—a privileged heterocyclic scaffold known for its broad spectrum of biological activities—the resulting difluoromethylated pyrazoles represent a class of compounds with immense therapeutic and commercial potential. This guide provides a comprehensive analysis of the established and emerging biological activities of these molecules, grounded in mechanistic insights and field-proven experimental protocols. We will dissect their success as antifungal agents, explore their potential as dual-action anti-inflammatory drugs, and illuminate their future as kinase inhibitors for oncology and autoimmune diseases.

The Strategic Value of the Difluoromethyl-Pyrazole Core

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that is prevalent in numerous FDA-approved drugs and commercial pesticides.[1][2] Its utility stems from its metabolic stability and its ability to act as a versatile scaffold, presenting substituents in a well-defined three-dimensional space to interact with biological targets.

The introduction of a difluoromethyl (CF₂H) group is a deliberate design choice, not a trivial substitution.[3] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H moiety moderately adjusts the molecule's lipophilicity, metabolic stability, and bioavailability.[3][4] Crucially, the hydrogen atom on the difluoromethyl group can participate in non-classical hydrogen bonding, offering unique interactions within a target's active site. This combination of a proven scaffold and a nuanced functional group has given rise to molecules with exceptional potency and selectivity.

Key Biological Activities and Mechanisms of Action

The difluoromethyl-pyrazole scaffold has been successfully exploited across multiple domains, most notably in agriculture and medicine.

Antifungal Activity: A Commercial Triumph via Succinate Dehydrogenase Inhibition

The most significant commercial application of difluoromethylated pyrazoles is in the development of fungicides.[4][5] A substantial class of these compounds are 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which have proven highly effective against a broad spectrum of phytopathogenic fungi.[6]

Mechanism of Action: These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs).[5] Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain, responsible for the oxidation of succinate to fumarate. By binding to the ubiquinone binding site (Q-site) of the SDH complex, these pyrazole amides block the respiratory process, leading to a catastrophic depletion of cellular ATP and ultimately, fungal cell death.[5][7] The difluoromethyl group is integral to optimizing the molecule's binding affinity and systemic properties within the plant.[8]

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII ATP ATP Production ComplexIII->ATP e- transport Inhibitor Difluoromethylated Pyrazole (SDHI) Inhibitor->ComplexII Binds & Inhibits

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Data Summary: Commercial SDHI Fungicides

CompoundDeveloperKey Target Pathogens
Bixafen BayerSeptoria tritici, Puccinia spp. (rusts)
Fluxapyroxad BASFAlternaria spp., Botrytis cinerea
Benzovindiflupyr SyngentaBroad spectrum including rusts and leaf spots
Isopyrazam SyngentaRamularia collo-cygni, Septoria tritici
Inpyrfluxam SumitomoMajor crop pests such as Alternaria species

References:[4][5][9]

Anti-inflammatory Potential: Dual Inhibition of COX-2 and 5-LOX

Chronic inflammation is driven by multiple enzymatic pathways, most notably the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which metabolize arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. While selective COX-2 inhibitors (e.g., Celecoxib) have been successful, they do not address the leukotriene pathway. Difluoromethylated pyrazoles have been ingeniously designed as dual inhibitors to block both pathways simultaneously.[10][11]

Mechanism of Action & Lead Compound Analysis: Researchers have created analogues of Celecoxib where the tolyl ring is replaced by an N-difluoromethyl-1,2-dihydropyridin-2-one moiety.[10][11][12] The core pyrazole structure retains its selective COX-2 inhibitory activity, while the novel pyridinone ring serves as a potent 5-LOX pharmacophore.[10] This dual action offers the potential for superior anti-inflammatory efficacy with a potentially improved safety profile compared to traditional NSAIDs or selective COX-2 inhibitors alone.

Arachidonic_Acid_Pathway cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor Difluoromethyl-Pyrazole (Celecoxib Analogue) Inhibitor->COX Inhibits COX-2 Inhibitor->LOX Inhibits 5-LOX

Caption: Dual inhibition of COX-2 and 5-LOX pathways.

Data Summary: In Vitro Inhibitory Activity of a Lead Analogue

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)In Vivo AI ED₅₀ (mg/kg)
Celecoxib 7.70.0716.710.8
Compound 11b *>1000.4410.327.7

*Compound 11b: 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole Data compiled from multiple sources.[12][13][14]

Anticancer & Kinase Inhibitory Activity: An Emerging Frontier

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and autoimmune diseases. Pyrazole-containing compounds are well-established as "hinge-binding" motifs in many kinase inhibitors.[15][16] The incorporation of a difluoromethyl group offers a new vector for improving potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Research has identified N-difluoromethyl pyrazoles as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[17] These kinases are key components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and cell proliferation. By inhibiting TYK2 and JAK1, these compounds can modulate the immune response, demonstrating significant therapeutic potential for treating conditions like ulcerative colitis.[17] The broader pyrazole class has shown activity against a wide range of other kinases, including EGFR, VEGFR-2, and mTOR, suggesting that difluoromethylated pyrazoles are promising candidates for broader anticancer drug discovery programs.[15][18]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene binds DNA Inhibitor N-Difluoromethyl Pyrazole Inhibitor->JAK Inhibits

Sources

Exploratory

The Pyrazole-3-Methanol Scaffold: Synthetic Architectures and Medicinal Utility

The Pyrazole-3-Methanol Scaffold: Synthetic Architectures and Medicinal Utility guide follows below. Executive Summary The pyrazole-3-methanol (hydroxymethylpyrazole) moiety represents a critical pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole-3-Methanol Scaffold: Synthetic Architectures and Medicinal Utility guide follows below.

Executive Summary

The pyrazole-3-methanol (hydroxymethylpyrazole) moiety represents a critical pharmacophore in modern drug design, serving as a versatile bioisostere for amides and carboxylic acids. Unlike the lipophilic 3-methylpyrazole, the 3-methanol variant introduces a specific hydrogen-bond donor/acceptor vector, significantly altering solubility, permeability, and target residence time.

This technical guide dissects the pyrazole-3-methanol scaffold, moving beyond basic heterocyclic chemistry to address the practical challenges of regioselective synthesis , metabolic stability , and kinase inhibitor design . It provides validated protocols for generating this core and analyzes its role as a "polar warhead" in oncology and inflammation therapeutics.

Chemical Foundation & Pharmacophore Logic

Structural Properties and Tautomerism

The pyrazole-3-methanol core (


) exists in a dynamic equilibrium between two tautomeric forms: 

-pyrazole and

-pyrazole. In solution, the position of the hydroxymethyl group relative to the unsubstituted nitrogen (

) dictates the steric and electronic environment.
  • H-Bonding Capacity: The hydroxymethyl group (-CH

    
    OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This allows it to mimic the hydration shell of a displaced water molecule within a protein binding pocket—a strategy often used to gain enthalpy-driven affinity.
    
  • Bioisosterism: It serves as a non-classical bioisostere for:

    • Carboxylic Acids: It maintains polarity without the negative charge, improving passive membrane permeability.

    • Amides: It provides a similar H-bond vector but lacks the liability of hydrolytic cleavage.

The Metabolic "Soft Spot"

In SAR (Structure-Activity Relationship) studies, a 3-methyl group on a pyrazole is often metabolically oxidized by Cytochrome P450 enzymes (specifically CYP3A4/5) to the 3-hydroxymethyl intermediate, and subsequently to the 3-carboxylic acid .

  • Design Consequence: Intentionally installing the 3-methanol group can "block" this metabolic drift or, conversely, serve as a prodrug handle.

Synthetic Architectures

Synthesizing pyrazole-3-methanol derivatives requires navigating the "regioselectivity trap" inherent to pyrazole chemistry. The two primary routes are Reduction of Esters (robust, non-selective setup) and Regioselective Cyclization (sensitive, high-precision).

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on substrate complexity.

PyrazoleSynthesis Start Target: Pyrazole-3-Methanol Isomer Is Regiochemistry Critical? Start->Isomer RouteA Route A: Reduction (Start with Pyrazole-3-Ester) Isomer->RouteA No / Ester Available RouteB Route B: Cyclization (De Novo Ring Formation) Isomer->RouteB Yes / Complex Core StepA1 Reagent: LiAlH4 or DIBAL-H Solvent: THF (0°C) RouteA->StepA1 StepB1 Reagent: Hydrazine + 4-Hydroxy-2-alkynoate RouteB->StepB1 ResultA High Yield (If ester is available) StepA1->ResultA ResultB Regiocontrol Required (Use Fluorinated Solvents) StepB1->ResultB

Caption: Decision matrix for synthesizing pyrazole-3-methanol derivatives. Route A is preferred for scale; Route B is necessary for complex, asymmetric substitution patterns.

Protocol A: Reduction of Ethyl Pyrazole-3-Carboxylate

This is the industry-standard method for generating the alcohol when the pyrazole ring is already formed.

Reagents: Lithium Aluminum Hydride (LAH), Anhydrous THF. Scope: Applicable to 1-substituted and unsubstituted pyrazoles.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Charge: Add Ethyl 1H-pyrazole-3-carboxylate (10.0 mmol) dissolved in anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Reduction: Carefully add LAH (1.0 M in THF, 12.0 mmol, 1.2 equiv) dropwise over 20 minutes. Caution: Exothermic H

    
     evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the ester spot.

  • Quench (Fieser Method): Cool back to 0°C. Dilute with Et

    
    O (50 mL). Add water (0.5 mL), then 15% NaOH (0.5 mL), then water (1.5 mL).
    
  • Isolation: Add anhydrous MgSO

    
     to the granular white precipitate. Filter through a Celite pad.
    
  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85–95%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a doublet at
      
      
      4.50 ppm (-CH
      
      
      OH) and a triplet at
      
      
      5.10 ppm (-OH ).
Protocol B: Regioselective Cyclization (The Knorr Approach)

When a specific N-substitution pattern is required (e.g., 1-phenyl-5-methyl-pyrazole-3-methanol), direct cyclization is superior.

Mechanism: Condensation of a hydrazine derivative with a 1,3-dielectrophile.[1] Critical Factor: Regioselectivity is controlled by the steric bulk of the hydrazine and the solvent. Fluorinated alcohols (TFE, HFIP) can invert regioselectivity compared to ethanol.

Methodology:

  • Reactants: Combine Phenylhydrazine (1.0 equiv) and Ethyl 2,4-dioxovalerate (1.0 equiv) in Ethanol.

  • Conditions: Reflux for 2 hours.

  • Result: This typically yields the pyrazole-3-carboxylate ester, which is then reduced (as in Protocol A) to the methanol.

    • Note: To obtain the 3-methanol directly without an ester intermediate, one can use propargyl alcohol derivatives in a [3+2] cycloaddition with diazo compounds, though this is hazardous at scale.

Medicinal Chemistry Applications

Kinase Inhibition: The "Solvent Front" Strategy

In kinase inhibitors, the pyrazole ring often binds to the "hinge region" of the ATP binding site. The 3-hydroxymethyl group is frequently positioned to point toward the solvent front .

  • Function: It improves water solubility of the drug molecule.

  • Interaction: The hydroxyl group forms water-mediated hydrogen bonds with residues like Asp or Glu at the rim of the pocket.

Visualization: Pharmacophore Interaction Map

The diagram below illustrates how a Pyrazole-3-Methanol derivative interacts within a generic Kinase ATP-binding pocket.

KinaseBinding Hinge Hinge Region (Glu/Leu Backbone) PyrazoleNH Pyrazole NH (H-Bond Donor) Hinge->PyrazoleNH H-Bond Solvent Solvent Front (Water Network) Gatekeeper Gatekeeper Residue (Thr/Met) PyrazoleN Pyrazole N (H-Bond Acceptor) PyrazoleN->Hinge H-Bond CH2OH 3-CH2OH Group (Solubility/H-Bond) CH2OH->Solvent Solvation / H-Bond

Caption: Interaction map of Pyrazole-3-Methanol in a Kinase pocket. The CH2OH group extends into the solvent front, enhancing solubility and enabling water-mediated contacts.

Case Study: CYP3cide (PF-04981517)

PF-04981517 is a potent inhibitor of CYP3A4.[2] Its development highlighted the metabolic link between methyl and hydroxymethyl pyrazoles.

  • Mechanism: The parent compound contains a 3-methylpyrazole .

  • Metabolism: In vivo, CYP3A4 hydroxylates the methyl group to form the 3-hydroxymethyl metabolite. This metabolite is less active but highly soluble, marking the clearance pathway of the drug.

  • Lesson: If your lead compound has a 3-methylpyrazole and suffers from high clearance, blocking this site (e.g., with a chloro- or trifluoromethyl- group) or starting with the stable 3-methanol (if potency permits) is a standard optimization tactic.

Quantitative Data Summary

The table below compares the physicochemical properties of the 3-methanol scaffold against common analogs.

Scaffold VariantLogP (Approx)H-Bond DonorsH-Bond AcceptorsMetabolic StabilityPrimary Utility
3-Methylpyrazole 1.5 - 2.01 (NH)1 (N)Low (Oxidation prone)Lipophilic core, Hinge binder
3-Hydroxymethylpyrazole 0.5 - 1.02 (NH, OH)2 (N, OH)Moderate (Phase II conj.)Solubilizer, Bioisostere
3-Carboxypyrazole -0.5 - 0.023HighPolar, often inactive (impermeable)

References

  • Synthesis of Pyrazoles (Review): Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Available at: [Link]

  • Medicinal Chemistry of Pyrazoles: National Institutes of Health (NIH). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." Available at: [Link]

  • Bioisosterism in Drug Design: Journal of Medicinal Chemistry. "Bioisosteric replacements of the pyrazole moiety...". Available at: [Link]

  • CYP3cide (PF-04981517) Characterization: NCATS Inxight Drugs. "HYDROXYMETHYLPYRAZOLE-PF-04981517".[2] Available at: [Link]

  • Standard Reduction Protocol: Organic Syntheses. "Synthesis of substituted pyrazoles via reduction." (General Reference for LAH protocols). Available at: [Link]

Sources

Foundational

The Pyrazole Paradigm: From Synthetic Origins to Targeted Therapeutics

Executive Summary The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1][2] From the serendipitous discovery of antipyrine in the late 19th century to the ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1][2] From the serendipitous discovery of antipyrine in the late 19th century to the rational design of fourth-generation kinase inhibitors, this five-membered heterocycle has transcended its role as a mere structural connector. It is now a critical pharmacophore, central to over 40 FDA-approved therapeutics including Celecoxib, Ruxolitinib, and Apixaban.

This guide dissects the technical origins of novel pyrazole compounds, moving beyond basic textbook synthesis to address the high-level challenges of regioselectivity , tautomeric control , and fragment-based design .

The Pharmacophore: Why Pyrazole?

To discover novel pyrazoles, one must first understand their atomic utility. The pyrazole ring is not just a scaffold; it is a functional chameleon.

  • Tautomeric Equilibrium: Unsubstituted 1H-pyrazoles exist in rapid equilibrium between two identical tautomers. This allows the molecule to adapt its hydrogen-bond donor (NH) and acceptor (N:) face to match the target protein's binding pocket—a feature exploited heavily in ATP-competitive kinase inhibitors.

  • Bioisosterism: Pyrazoles are classical bioisosteres for phenols (providing H-bond donation without metabolic liability) and imidazoles (modulating pKa to improve oral bioavailability).[3]

  • Rigidity: When substituted, the ring locks pendant groups into specific vectors, reducing the entropic penalty upon binding.

Synthetic Origins: The Regioselectivity Challenge

The origin of novel pyrazoles lies in the chemist's ability to synthesize them with precise regiocontrol. The classical Knorr synthesis, while foundational, often fails to distinguish between N1-substituents when using asymmetric 1,3-dicarbonyls.

The Evolution of Synthesis
MethodMechanismKey AdvantageCritical Limitation
Classical Knorr Condensation of hydrazines + 1,3-dicarbonylsScalable, cheap reagentsPoor regioselectivity (often 1:1 mixtures)
1,3-Dipolar Cycloaddition Diazo compounds + AlkynesHigh functional group toleranceSafety concerns with diazo intermediates
Multicomponent (MCR) Aldehyde + Hydrazine + active methyleneOne-pot efficiency, Green ChemLimited to specific substitution patterns
Regioselective Knorr (Modern) Fluorinated solvent control (TFE/HFIP)High Regiocontrol (>95:5) Higher solvent cost
Expert Insight: Solving the Isomer Problem

In my experience, the most common failure mode in pyrazole discovery is the "regioisomer trap"—where a lead compound is actually a mixture, or the wrong isomer is advanced.

The Fix: Modern protocols utilize fluorinated solvents (e.g., 2,2,2-trifluoroethanol, TFE). TFE activates the carbonyl via hydrogen bonding, differentiating the electrophilicity of the 1,3-dicarbonyl centers and directing the hydrazine attack to a specific carbon. This is a self-validating system: the solvent choice dictates the product, minimizing downstream purification.

Visualization: The Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic route based on substrate requirements.

PyrazoleSynthesis Start Target Pyrazole Structure Q1 Is the Pyrazole N-unsubstituted? Start->Q1 RouteA Route A: Hydrazine Hydrate + 1,3-Diketone (Tautomers are identical) Q1->RouteA Yes Q2 Is the 1,3-Dicarbonyl Symmetrical? Q1->Q2 No (N-Substituted) RouteB Route B: Standard Knorr Synthesis (No regioselectivity issues) Q2->RouteB Yes Q3 Does it require N1-Regiocontrol? Q2->Q3 No (Asymmetric) RouteC Route C: Fluorinated Solvent (TFE) Directs Hydrazine Attack Q3->RouteC Steric/Electronic Control Possible RouteD Route D: 1,3-Dipolar Cycloaddition (Click Chemistry) Q3->RouteD Alkyne Precursor Available

Caption: Decision matrix for selecting the optimal pyrazole synthesis route to ensure isomeric purity.

Discovery Protocol: Fragment-Based Growing

Modern pyrazole discovery rarely starts with a full drug molecule. It begins with Fragment-Based Drug Discovery (FBDD) . Pyrazoles are ideal fragments (Molecular Weight < 200 Da) that bind efficiently to the "hinge region" of kinase proteins.

Protocol: "Hinge-Binder" Synthesis & Validation

Objective: Synthesize a 3,5-disubstituted pyrazole library targeting the ATP-binding site of a kinase (e.g., CDK2 or JAK).

Step 1: Regioselective Synthesis (The "TFE Method")
  • Reagents: 1-phenyl-1,3-butanedione (1.0 eq), Methylhydrazine (1.1 eq), TFE (0.5 M).

  • Procedure:

    • Dissolve the diketone in TFE (Trifluoroethanol). Note: TFE is critical here for regiocontrol.

    • Add methylhydrazine dropwise at 0°C.

    • Stir at Room Temperature for 2 hours.

    • Validation Point: Monitor by 1H-NMR. The diagnostic pyrazole-H4 proton appears as a singlet around 6.5-6.8 ppm.

    • Evaporate solvent. TFE allows for cleaner reaction profiles than ethanol/acetic acid.

Step 2: Structural Confirmation (NOE)
  • Critical Step: You must confirm the regiochemistry.

  • Method: Run a 1D-NOESY NMR experiment.

  • Expectation: Irradiate the N-Methyl group. If you see an enhancement of the Phenyl protons, you have the 5-phenyl isomer. If you see enhancement of the Methyl group on the ring, you have the 3-phenyl isomer.

Step 3: Kinase Assay (ADP-Glo™)
  • Incubate the purified pyrazole (10 µM) with the Kinase and ATP.

  • Measure ADP production via luminescence.

  • Success Criteria: >50% inhibition at 10 µM qualifies as a "Hit" for further optimization.

Therapeutic Applications & Mechanism

The "Origin" of a drug is often a specific interaction. For pyrazoles, this is the Hinge Binding Motif .

The Kinase Hinge Interaction

In FDA-approved drugs like Ruxolitinib (JAK inhibitor) or Crizotinib (ALK inhibitor), the pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

KinaseBinding cluster_pocket Binding Pocket KinaseHinge Kinase Hinge Region (Backbone NH/CO) Pyrazole Pyrazole Inhibitor (N2 Acceptor / NH Donor) KinaseHinge->Pyrazole H-Bond (Backbone NH -> N2) Pyrazole->KinaseHinge H-Bond (NH -> Backbone CO) ATP_Site ATP Binding Pocket

Caption: Schematic of the bidentate hydrogen bonding network between a pyrazole inhibitor and a kinase hinge region.

References

  • Ansari, A. et al. (2017). "Biologically active pyrazole derivatives."[3][4][5][6][7][8] New Journal of Chemistry. Link

  • Fustero, S. et al. (2011).[9] "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents." Organic Letters. Link

  • FDA Approved Drugs Database. (2024). "List of Pyrazole-containing Oncology Drugs." Link

  • Maddila, S. et al. (2023).[10][11] "Recent advances in the multicomponent synthesis of pyrazoles." Royal Society of Chemistry Advances. Link

  • BenchChem Technical Support. (2025). "Regioselective Synthesis of Substituted Pyrazoles: Protocols and Troubleshooting." Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Abstract The pyrazole scaffold is a cornerstone in modern drug discovery and agrochemistry, with fluorinated derivatives showing particular promise due to their unique physicochemical properties that can enhance metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern drug discovery and agrochemistry, with fluorinated derivatives showing particular promise due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1][2] This document provides a comprehensive, field-tested protocol for the two-step synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, a valuable building block for creating complex molecules. The synthesis begins with a regioselective cyclocondensation reaction between ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine to form the pyrazole ester intermediate. This is followed by a robust reduction using lithium aluminum hydride (LAH). This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols for handling hazardous reagents, and detailed characterization methods to ensure the synthesis is both reliable and safe for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine atoms into organic molecules can profoundly alter their biological activity. The difluoromethyl (-CF2H) group is of particular interest as it is a lipophilic hydrogen bond donor, offering a unique combination of properties for molecular design.[3] Pyrazole derivatives are prevalent in numerous FDA-approved drugs, acting as anti-inflammatory agents, kinase inhibitors, and more.[1] The target molecule, 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, serves as a versatile precursor, providing three key points for further chemical modification: the pyrazole ring itself, the difluoromethyl group, and the primary alcohol, which can be easily converted into various other functional groups like aldehydes, carboxylic acids, or ethers.[4]

This protocol details a reliable pathway that ensures high regioselectivity in the initial ring formation and provides a complete guide to the safe and effective reduction of the resulting ester.

Overall Synthetic Workflow

The synthesis is a two-stage process, beginning with the formation of the core pyrazole heterocycle, followed by the reduction of the ester functionality to the desired primary alcohol.

Synthesis_Workflow Start Starting Materials: - Ethyl 4,4-difluoro-3-oxobutanoate - Methylhydrazine Step1 Step 1: Regioselective Cyclocondensation Start->Step1 Ethanol, Acetic Acid (cat.) Reflux Intermediate Intermediate: Ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylate Step1->Intermediate Work-up & Purification (Column Chromatography) Step2 Step 2: Ester Reduction (Lithium Aluminum Hydride) Intermediate->Step2 1. LAH, Anhydrous THF, 0 °C to RT 2. Quench FinalProduct Final Product: 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol Step2->FinalProduct Work-up & Purification (Column Chromatography)

Caption: Overall workflow for the synthesis of the target molecule.

Part I: Synthesis of Ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylate

Principle and Mechanistic Insight

This step involves the classic Knorr synthesis of pyrazoles via the condensation of a β-dicarbonyl compound with a hydrazine.[1][5] The regioselectivity of this reaction is critical. Methylhydrazine has two non-equivalent nitrogen atoms. The initial condensation occurs between the more nucleophilic, unsubstituted (-NH2) nitrogen of methylhydrazine and one of the carbonyl groups of the β-ketoester. Following this, an intramolecular cyclization and subsequent dehydration yield the pyrazole ring. The reaction is directed to form the 2-methyl-2H-pyrazole isomer, which is thermodynamically more stable. The use of a catalytic amount of acid facilitates both the initial imine formation and the final dehydration step.

Mechanism Reactants β-Ketoester + Methylhydrazine Condensation Initial Condensation (Imine/Enamine Formation) Reactants->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Pyrazole Ester Dehydration->Product

Caption: Simplified mechanism of pyrazole formation.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
Ethyl 4,4-difluoro-3-oxobutanoate≥97%Commercial10.0 g (60.2 mmol)
Methylhydrazine≥98%Commercial3.05 g (66.2 mmol)
Ethanol (Absolute)AnhydrousCommercial150 mL
Glacial Acetic AcidACS GradeCommercial0.5 mL
Sodium Bicarbonate (Sat. Soln.)ACS GradeIn-house~100 mL
Brine (Sat. NaCl Soln.)ACS GradeIn-house~50 mL
Anhydrous Magnesium SulfateACS GradeCommercial~10 g
Ethyl AcetateHPLC GradeCommercialAs needed
HexanesHPLC GradeCommercialAs needed
Silica Gel230-400 meshCommercialAs needed

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.2 mmol) and absolute ethanol (150 mL).

  • Stir the solution at room temperature and add glacial acetic acid (0.5 mL).

  • Slowly add methylhydrazine (3.05 g, 66.2 mmol) dropwise to the solution over 10 minutes. The addition is slightly exothermic.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

  • Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford the pure ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylate.

  • Expected Yield: 9.5 - 11.0 g (77-89%)

  • Appearance: Colorless to pale yellow oil.

Part II: Reduction to 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Principle and Mechanistic Insight

This transformation utilizes lithium aluminum hydride (LAH), a powerful and unhindered reducing agent, to convert the ethyl ester to a primary alcohol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release ethoxide and form an aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to yield an alkoxyaluminate intermediate. Finally, upon aqueous work-up (quenching), this intermediate is protonated to give the desired primary alcohol.

CRITICAL SAFETY PROTOCOL: Handling Lithium Aluminum Hydride (LAH)

LAH is a highly reactive, water-sensitive reagent that can ignite spontaneously in moist air or upon contact with water. [6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields, and nitrile gloves are required at all times.[8][9]

  • Inert Atmosphere: All manipulations of solid LAH and the reaction itself must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[6][8] A glovebox or Schlenk line is highly recommended.

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. NEVER use a water, CO₂, or soda-acid extinguisher on an LAH fire. [8][10]

  • Reagent Handling: Use plastic or ceramic spatulas for transferring solid LAH; metal spatulas can generate static sparks.[10]

  • Quenching: The quenching process is highly exothermic and releases flammable hydrogen gas. It must be performed slowly in an ice bath within a fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
Ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylateAs synthesized-9.0 g (44.1 mmol)
Lithium Aluminum Hydride (LAH)95% powderCommercial2.5 g (66.1 mmol)
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercial200 mL
Sodium Sulfate DecahydrateACS GradeCommercial~15 g
Ethyl AcetateHPLC GradeCommercialAs needed
HexanesHPLC GradeCommercialAs needed
Anhydrous Magnesium SulfateACS GradeCommercial~10 g

Equipment: Flame-dried 500 mL three-neck round-bottom flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer, ice bath, glass column for chromatography.

Step-by-Step Protocol
  • Setup: Assemble a flame-dried 500 mL three-neck flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a glass stopper. Place the assembly under a positive pressure of nitrogen or argon.

  • In the inert atmosphere, carefully add LAH powder (2.5 g, 66.1 mmol) to the flask, followed by anhydrous THF (100 mL) via cannula or syringe.

  • Cool the resulting grey suspension to 0 °C using an ice bath.

  • Dissolve the pyrazole ester (9.0 g, 44.1 mmol) in anhydrous THF (100 mL) and transfer it to a dropping funnel.

  • Add the ester solution dropwise to the stirred LAH suspension at 0 °C over 30-45 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Quench the reaction by adding reagents sequentially and extremely slowly while stirring vigorously:

    • Add 2.5 mL of water dropwise.

    • Add 2.5 mL of 15% (w/v) aqueous NaOH solution dropwise.

    • Add 7.5 mL of water dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour. A white, granular precipitate (lithium and aluminum salts) should form, making the mixture easier to filter.

  • Filter the slurry through a pad of Celite or filter paper, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient elution of 40% to 70% ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield the final product, 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol.

  • Expected Yield: 5.8 - 6.5 g (81-92%)

  • Appearance: White to off-white solid.

Summary and Data

CompoundMolecular FormulaMW ( g/mol )StepTypical YieldPurity (by NMR)
Ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylateC₈H₁₀F₂N₂O₂204.18177 - 89%>95%
5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanolC₆H₈F₂N₂O162.14281 - 92%>98%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; impure reagents.Increase reflux time. Ensure methylhydrazine is of high purity.
Regioisomer formation Reaction conditions not optimal.While this protocol favors the desired isomer, confirm structure via 2D NMR (NOESY) if isomers are suspected.
Low or no yield in Step 2 LAH was deactivated by moisture; insufficient LAH.Use freshly opened, high-purity LAH. Ensure all glassware is flame-dried and solvents are anhydrous. Use a 1.5 to 2-fold excess of LAH.
Difficult filtration after quench Incorrect quenching ratio; insufficient stirring.Adhere strictly to the 1:1:3 (water:15% NaOH:water) ratio relative to the mass of LAH used. Stir vigorously for at least 1 hour after quenching. Adding anhydrous MgSO₄ to the slurry before filtration can also help granulate the salts.

References

  • Title: Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. Source: Wiley Online Library URL: [Link]

  • Title: Lithium Aluminum Hydride | Office of Environmental Health and Safety Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Efficient Access to Functionalized N‑Difluoromethylpyrazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Campus Laboratory Fire Involving Lithium Aluminum Hydride Source: Stanford University Environmental Health & Safety URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chem Rev Lett URL: [Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: University of Mississippi eGrove URL: [Link]

  • Title: Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides Source: ResearchGate URL: [Link]

  • Title: LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: CORE URL: [Link]

  • Title: N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: ARKAT USA, Inc. URL: [Link]

  • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL: [Link]

Sources

Application

The Strategic Integration of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol in Modern Drug Discovery

Abstract The confluence of a difluoromethyl (CF₂H) moiety and an N-methylated pyrazole core presents a compelling scaffold for medicinal chemists. This guide delineates the strategic applications of 5-(Difluoromethyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a difluoromethyl (CF₂H) moiety and an N-methylated pyrazole core presents a compelling scaffold for medicinal chemists. This guide delineates the strategic applications of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol , a versatile building block poised for significant impact in contemporary drug discovery. We will explore the synergistic contributions of its constituent pharmacophores, detailing its role as a bioisosteric mimic and a key interaction partner with various biological targets. This document serves as a comprehensive resource for researchers, providing not only the scientific rationale for its use but also detailed, actionable protocols for its synthesis and incorporation into lead compounds, with a focus on kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.

The Scientific Rationale: Unpacking the Pharmacophoric Value

The utility of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol in medicinal chemistry stems from the advantageous physicochemical properties endowed by its unique structural features. The pyrazole ring itself is a "privileged structure," frequently found in FDA-approved drugs due to its metabolic stability and ability to engage in various non-covalent interactions.[1][2][3]

The Pyrazole Core: A Versatile Interaction Hub

The N-methylated pyrazole ring serves as a robust and metabolically stable scaffold.[4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding pockets.[5] This dual hydrogen bonding capability is a cornerstone of its utility in drug design, allowing it to anchor ligands to their biological targets effectively.[6]

The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The introduction of a difluoromethyl (CF₂H) group is a strategic decision in modern medicinal chemistry. It is recognized as a bioisosteric replacement for hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[7] This substitution can lead to several benefits:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂H group less susceptible to metabolic oxidation.

  • Modulation of Lipophilicity: The CF₂H group is more lipophilic than a hydroxyl group, which can improve a compound's ability to cross cell membranes.

  • Unique Hydrogen Bonding: The acidic proton of the CF₂H group allows it to act as a "lipophilic hydrogen bond donor," forming interactions that can enhance binding affinity and selectivity.[7]

The Methanol Moiety: A Handle for Derivatization

The primary alcohol at the 3-position of the pyrazole ring provides a crucial synthetic handle. This functional group allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) by linking the pyrazole core to other pharmacophores or extending the molecule to probe deeper into a binding pocket.

Core Applications in Medicinal Chemistry

The structural features of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol make it an ideal building block for several classes of therapeutic agents.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[8] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" that interacts with the ATP-binding site of the enzyme.[4] The N-methyl pyrazole can form critical hydrogen bonds with the hinge region of the kinase, while the difluoromethyl group can occupy a hydrophobic pocket and form additional hydrogen bonds. The methanol group can be used to link the pyrazole core to other fragments that target regions outside the ATP-binding site, leading to increased potency and selectivity.

GPCR Allosteric Modulators

G-Protein Coupled Receptors (GPCRs) are another major class of drug targets.[9] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[10] The pyrazole moiety has been incorporated into several reported GPCR modulators.[11] The unique combination of hydrogen bonding and lipophilic character in 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol makes it a promising scaffold for the development of novel allosteric modulators, where subtle interactions can significantly alter receptor function.

Synthetic and Experimental Protocols

The synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol can be achieved through a multi-step sequence, starting from readily available materials. The following protocols are based on established methodologies for the synthesis of analogous pyrazole derivatives.[12][13]

Synthesis of the Precursor: 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid

The key to accessing the target molecule is the synthesis of the corresponding carboxylic acid precursor. A plausible synthetic route is outlined below.

Synthesis_of_Precursor reagent1 2,2-Difluoroacetate Alkyl Ester intermediate1 Intermediate A reagent1->intermediate1 reagent2 3,3-Dialkoxypropanoate Alkyl Ester reagent2->intermediate1 Claisen Condensation intermediate2 5-(Difluoromethyl)-2-methyl-2H- pyrazole-3-carboxylate intermediate1->intermediate2 Cyclization reagent3 Methyl Hydrazine reagent3->intermediate2 product 5-(Difluoromethyl)-2-methyl-2H- pyrazole-3-carboxylic acid intermediate2->product Hydrolysis reagent4 Saponification (e.g., NaOH, H₂O) reagent4->product

Caption: Synthetic pathway to the carboxylic acid precursor.

Protocol 3.1: Synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid

  • Step 1: Claisen Condensation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine an alkyl 2,2-difluoroacetate and an alkyl 3,3-dialkoxypropanoate in a suitable anhydrous solvent (e.g., tetrahydrofuran). Add a strong base, such as sodium hydride, portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Step 2: Cyclization. Dissolve the product from Step 1 in a suitable solvent such as ethanol. Add methyl hydrazine and heat the mixture to reflux. The reaction progress can be monitored by TLC. Upon completion, remove the solvent under reduced pressure.

  • Step 3: Saponification. To the crude ester from Step 2, add a solution of sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reduction to 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

The final step involves the reduction of the carboxylic acid to the primary alcohol.

Reduction_to_Alcohol reactant 5-(Difluoromethyl)-2-methyl-2H- pyrazole-3-carboxylic acid product 5-(Difluoromethyl)-2-methyl-2H- pyrazole-3-methanol reactant->product Reduction reagent LiAlH₄ in THF reagent->product

Caption: Final reduction step to the target molecule.

Protocol 3.2: Reduction of the Carboxylic Acid

  • Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).[14][15]

  • Addition of Carboxylic Acid. Dissolve the 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions. After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).

  • Work-up. Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification. Purify the crude 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol by column chromatography on silica gel.

Quantitative Data and Physicochemical Properties

While experimental data for the specific target molecule is not widely available, we can predict its properties based on its structure and compare them to similar, well-characterized molecules.

PropertyPredicted/Expected ValueRationale/Comparison
Molecular Weight 176.14 g/mol Calculated from the molecular formula C₆H₈F₂N₂O.
cLogP ~1.0 - 1.5The difluoromethyl group increases lipophilicity compared to a hydroxyl group, and the N-methyl group also contributes to lipophilicity.
Hydrogen Bond Donors 1 (from the OH group)The primary alcohol is a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from OH)The pyrazole nitrogens and the oxygen of the alcohol can act as hydrogen bond acceptors.
pKa ~13-14 (alcohol proton)Typical pKa for a primary alcohol.

Experimental Workflow for Drug Discovery

The integration of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol into a drug discovery pipeline follows a logical progression.

Drug_Discovery_Workflow start Synthesis of 5-(Difluoromethyl)-2-methyl- 2H-pyrazole-3-methanol derivatization Derivatization via Methanol Group start->derivatization library Library of Analogs derivatization->library screening High-Throughput Screening (e.g., Kinase or GPCR assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical drug discovery workflow utilizing the target molecule.

Conclusion and Future Perspectives

5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol represents a strategically designed building block for modern medicinal chemistry. Its unique combination of a metabolically robust, interaction-capable pyrazole core, a bioisosteric difluoromethyl group, and a synthetically versatile methanol handle makes it a highly valuable scaffold. Its application in the development of kinase inhibitors and GPCR modulators is particularly promising. The protocols and rationale presented in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery endeavors, ultimately contributing to the development of novel and effective therapeutics.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole: Molecular mechanism of the formation and molecular docking study. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

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  • Reduction of carboxylic acids. Chemguide. [Link]

  • Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
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Method

Application Note: Derivatization of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol for High-Throughput Biological Screening

Executive Summary The synthesis of structurally diverse, high-quality compound libraries is the cornerstone of modern biological screening. This application note provides a comprehensive, self-validating guide for the di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of structurally diverse, high-quality compound libraries is the cornerstone of modern biological screening. This application note provides a comprehensive, self-validating guide for the divergent derivatization of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol . By leveraging the primary alcohol as a versatile synthetic handle, researchers can rapidly access amide, amine, and ether libraries. These protocols are specifically optimized for high-throughput medicinal chemistry and agrochemical discovery, ensuring high atom economy, metal-free conditions, and streamlined purification.

Scientific Rationale & Scaffold Significance

Fluorinated pyrazoles have experienced exponential growth in drug discovery and agrochemistry[1]. The 5-(difluoromethyl)-2-methyl-2H-pyrazole core is a privileged scaffold, frequently utilized in the design of succinate dehydrogenase inhibitors (SDHIs) and targeted kinase inhibitors[2].

The incorporation of the difluoromethyl (


) group is a deliberate structural choice. Unlike the strongly electron-withdrawing trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor[3]. It serves as a metabolically stable bioisostere for hydroxyl, thiol, and amine groups, enhancing membrane permeability while maintaining critical target interactions[3]. The adjacent 3-methanol group (

) provides an ideal, sterically accessible vector for late-stage functionalization[4].

Divergent Derivatization Strategy

To generate a comprehensive screening library, the primary alcohol must be converted into reactive intermediates. We employ a divergent strategy:

  • Oxidation to Carboxylic Acid: Enables the synthesis of robust amide libraries.

  • Oxidation to Aldehyde: Facilitates reductive amination for secondary/tertiary amine libraries.

  • Activation via Mesylation: Provides a highly reactive electrophile for

    
     displacement by alcohols, thiols, and amines, avoiding the purification pitfalls of Mitsunobu reactions.
    

G Core 5-(Difluoromethyl)-2-methyl- 2H-pyrazole-3-methanol Acid Carboxylic Acid Intermediate Core->Acid TEMPO, BAIB (Oxidation) Aldehyde Aldehyde Intermediate Core->Aldehyde MnO2, CH2Cl2 (Oxidation) Mesylate Mesylate Intermediate Core->Mesylate MsCl, Et3N (Activation) AmideLib Amide Library (SDHI / GPCRs) Acid->AmideLib R-NH2, HATU (Coupling) AmineLib Amine Library (Kinase Inhibitors) Aldehyde->AmineLib R-NH2, NaBH(OAc)3 (Reductive Amination) Mesylate->AmineLib R-NH2, DIPEA (SN2) EtherLib Ether Library (Enzyme Modulators) Mesylate->EtherLib R-OH, K2CO3 (SN2)

Divergent derivatization workflow for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol.

Quantitative Reaction Metrics

Table 1: Reagent Selection and Reaction Metrics for Derivatization

Transformation Reagents Temp (°C) Time (h) Expected Yield (%) Primary Byproducts

| Oxidation to Acid | TEMPO, BAIB, MeCN/


 | 25 | 4-6 | 85-95 | Iodobenzene |
| Oxidation to Aldehyde  | 

, DCM | 25 | 12-16 | 80-90 | Mn salts (insoluble) | | Mesylation | MsCl,

, DCM | 0 to 25 | 2-4 | 90-98 | Triethylamine hydrochloride | | Amide Coupling | HATU, DIPEA, DMF | 25 | 2-12 | 75-95 | Tetramethylurea |

Validated Experimental Protocols

Protocol A: Metal-Free Oxidation to Carboxylic Acid

Causality & Rationale: Transition metal oxidants (e.g.,


, Jones reagent) can coordinate with the electron-rich pyrazole nitrogens, leading to difficult purifications and trace metal contamination. Trace metals often cause false positives in biological assays (acting as PAINS). We utilize TEMPO with (Diacetoxyiodo)benzene (BAIB) as a mild, metal-free alternative. BAIB acts as the terminal oxidant, continuously regenerating the active TEMPO oxoammonium cation.

Step-by-Step Procedure:

  • Dissolve 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (1.0 equiv, 10 mmol) in a 1:1 mixture of Acetonitrile and deionized water (40 mL).

  • Add TEMPO (0.1 equiv, 1 mmol) to the stirring solution.

  • Add BAIB (2.2 equiv, 22 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Stir the reaction at room temperature for 4-6 hours.

  • Self-Validation Check: The reaction mixture will turn yellow/orange upon BAIB addition. A persistent orange color indicates the oxoammonium species is no longer being consumed, signaling reaction completion.

  • Quench with saturated aqueous

    
     (10 mL) to destroy excess oxidant.
    
  • Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: High-Throughput Amide Coupling

Causality & Rationale: For library synthesis, HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to couple sterically hindered amines (common in kinase inhibitor libraries). DIPEA is used as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing with the amine nucleophile.

Step-by-Step Procedure:

  • In a 96-well plate or reaction vial, dissolve the pyrazole carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1 mL).

  • Add DIPEA (3.0 equiv, 0.3 mmol) followed by HATU (1.2 equiv, 0.12 mmol).

  • Agitate for 15 minutes at room temperature to pre-form the active O7-azabenzotriazole ester.

  • Add the desired primary or secondary amine (1.2 equiv, 0.12 mmol).

  • Agitate at room temperature for 2-12 hours.

  • Purify directly via preparative HPLC.

Protocol C: Mesylation and Displacement

Causality & Rationale: Direct Mitsunobu etherification of the pyrazole-3-methanol is plagued by the generation of triphenylphosphine oxide, which often co-elutes with lipophilic fluorinated pyrazoles. Converting the alcohol to a mesylate provides a highly reactive, atom-economical electrophile. Mesyl chloride is preferred over thionyl chloride to avoid unwanted electrophilic chlorination of the pyrazole core.

Step-by-Step Procedure:

  • Dissolve the starting methanol (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL) and cool to 0 °C under nitrogen.

  • Add Triethylamine (1.5 equiv, 7.5 mmol).

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous

    
    , extract with DCM, dry, and concentrate to yield the mesylate (use immediately without column chromatography).
    
  • 
     Displacement:  React the crude mesylate (1.0 equiv) with a nucleophile (amine, phenol, or thiol) (1.5 equiv) and 
    
    
    
    (2.0 equiv) in Acetonitrile at 60 °C for 4 hours to yield the functionalized library member.

Quality Control & Analytical Self-Validation

To ensure the integrity of the synthesized libraries, intermediate validation is critical. The


 group serves as an excellent internal NMR standard, as its chemical shift is highly conserved and easily identifiable.

Table 2: Diagnostic NMR Shifts for Self-Validation (


, 400 MHz) 
| Functional Group | 

NMR Shift (ppm) |

NMR Shift (ppm) |

NMR Shift (ppm) | |---|---|---|---| |

(Core)
| 6.70 (t,

Hz) | -112.5 (d,

Hz) | 110.2 (t,

Hz) | |

(Core)
| 4.65 (s, 2H) | N/A | 55.4 | |

(Acid)
| 11.5 (br s, 1H) | N/A | 164.2 | |

(Aldehyde)
| 9.95 (s, 1H) | N/A | 185.6 | |

(Mesylate)
| 5.25 (s, 2H) | N/A | 62.1 |

Validation Logic: Successful oxidation to the acid is confirmed by the complete disappearance of the 4.65 ppm singlet and the emergence of a broad downfield proton at ~11.5 ppm. Successful mesylation is validated by the downfield shift of the methylene protons from 4.65 ppm to 5.25 ppm, accompanied by a new 3H singlet at ~3.0 ppm corresponding to the mesylate methyl group.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews (2020). URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles ACS Omega (2026). URL:[Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Chinese Journal of Organic Chemistry (2022). URL:[Link]

  • Construction of Difluoromethylated Tetrazoles via Silver-Catalyzed Regioselective [3 + 2] Cycloadditions of Aryl Diazonium Salts Organic Letters (2019). URL:[Link]

Sources

Application

High-Throughput Screening Assays for Pyrazole Derivatives: A Guide for Drug Discovery

Introduction: The Privileged Pyrazole Scaffold in High-Throughput Screening The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in High-Throughput Screening

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets.[3] This chemical tractability has established the pyrazole as a "privileged scaffold," frequently found in FDA-approved drugs with applications spanning oncology, inflammation, and infectious diseases.[4][5]

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel lead compounds.[6] Pyrazole-based libraries are particularly well-suited for HTS campaigns due to their synthetic accessibility and the broad spectrum of biological activities exhibited by their derivatives, including the inhibition of kinases, proteases, and G-protein coupled receptors (GPCRs), as well as modulation of protein-protein interactions.[5][7][8]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in HTS campaigns involving pyrazole derivatives. It offers a practical framework for designing, executing, and validating HTS assays, with a focus on generating high-quality, reproducible data to accelerate the identification of promising new therapeutic agents.

Part 1: Designing the Screening Cascade for Pyrazole Libraries

A successful HTS campaign is more than just a primary screen; it is a carefully orchestrated cascade of assays designed to identify true hits and eliminate artifacts. The unique properties of your pyrazole library and the specific biological question you are addressing will dictate the optimal design of this cascade.

A typical HTS workflow for a pyrazole library begins with a primary screen to identify initial "hits" from a large collection of compounds. This is followed by a series of validation and secondary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays Primary_Screen Primary HTS (Single Concentration) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirmed Hits Cytotoxicity Cytotoxicity/Viability Assay Orthogonal_Assay->Cytotoxicity Validated Hits Selectivity Selectivity Profiling Cytotoxicity->Selectivity Non-toxic Hits Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR

Figure 1: A generalized high-throughput screening cascade for pyrazole derivatives.

Part 2: Biochemical Assays for Pyrazole Derivatives

Biochemical assays are fundamental in HTS for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.

Application Note: High-Throughput Kinase Inhibition Screening

Introduction: Protein kinases are a major class of drug targets, particularly in oncology, and many approved kinase inhibitors feature a pyrazole core.[5] This protocol describes a robust, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay for screening pyrazole libraries against a target kinase. TR-FRET is a widely used HTS technology due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[9][10]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol: TR-FRET Kinase Inhibition Assay

Materials:

  • Target Kinase (purified)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled Anti-Phospho-Specific Antibody

  • Streptavidin-APC

  • Detection Buffer (compatible with TR-FRET reagents)

  • Pyrazole Compound Library (in DMSO)

  • 384-well, low-volume, white microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each pyrazole compound from the library plate into the assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.

    • Include appropriate controls: positive control (no inhibitor, e.g., DMSO only) and negative control (no enzyme).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Prepare an ATP solution in kinase reaction buffer at 2x the final desired concentration (typically at the Km value for ATP).

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase activity.

  • Detection:

    • Prepare a detection mix containing the europium-labeled antibody and streptavidin-APC in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for europium and 665 nm for APC) after a pulsed excitation at ~340 nm.[10]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).

Data Presentation: Kinase Inhibition HTS
Parameter Value Comment
Plate Format 384-wellStandard for HTS
Assay Volume 10 µLReduces reagent consumption
Compound Conc. 10 µMTypical single-point screening concentration
Kinase Conc. 2 nMTo be optimized
Substrate Conc. 100 nMTo be optimized
ATP Conc. 10 µM (Km)For competitive inhibitor identification
Z'-factor > 0.5Indicates a robust assay[11]

Part 3: Cell-Based Assays for Pyrazole Derivatives

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target engagement within a cellular environment.

Application Note: High-Throughput Cytotoxicity Screening

Introduction: Assessing the cytotoxicity of pyrazole derivatives is a critical step in any drug discovery program. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.[12] This protocol is designed for a high-throughput format to identify cytotoxic compounds within a pyrazole library.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer Cell Line (e.g., HeLa, A549, MCF-7)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Pyrazole Compound Library (in DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear, flat-bottom tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the microplates at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).[13]

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.[14]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Application Note: Luciferase Reporter Gene Assay

Introduction: Luciferase reporter gene assays are a powerful tool for studying gene expression and signaling pathways.[15] They are readily adaptable to HTS and can be used to identify pyrazole derivatives that modulate the activity of a specific transcription factor or signaling pathway.[2]

Principle: A reporter vector is constructed where the firefly luciferase gene is under the control of a promoter that is responsive to the signaling pathway of interest. Cells are transfected with this vector, and upon stimulation of the pathway, luciferase is expressed. The addition of its substrate, luciferin, results in a light-emitting reaction that can be quantified with a luminometer.[16] A second reporter, such as Renilla luciferase, is often co-transfected as an internal control for normalization.[15]

Luciferase_Assay Pyrazole Pyrazole Derivative Receptor Cell Surface Receptor Pyrazole->Receptor Modulates Signaling Signaling Cascade Receptor->Signaling Transcription_Factor Transcription Factor Signaling->Transcription_Factor Promoter Responsive Promoter Transcription_Factor->Promoter Binds to Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene Drives Expression Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Light Signal Luciferase_Protein->Light Luciferin Luciferin (Substrate) Luciferin->Light Reacts with

Figure 2: Principle of a luciferase reporter gene assay for screening pyrazole derivatives.

Part 4: Hit Validation and Counter-Screening

The initial hits from a primary HTS are often plagued by false positives.[17] A rigorous hit validation process is therefore essential to focus resources on the most promising compounds.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the initial hits in the primary assay, preferably from a freshly prepared sample, to confirm their activity. This should be done in a dose-response format to determine the potency (IC50 or EC50) of the compounds.[18]

  • Orthogonal Assays: Validate the hits using a secondary assay that has a different readout technology.[17] For example, if the primary screen was a TR-FRET kinase assay, an orthogonal assay could be a mobility-shift assay or a filter-binding assay. This helps to eliminate compounds that interfere with the primary assay format.

  • Cytotoxicity Counter-Screen: As described in the protocol above, all confirmed hits should be tested for general cytotoxicity. Compounds that are cytotoxic at concentrations similar to their activity in the primary assay are often deprioritized unless cytotoxicity is the desired outcome.

  • Promiscuity and PAINS Filtering: Analyze the structure of the hits to identify Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters in HTS campaigns.[17] Computational tools and historical screening data can be used to flag these problematic compounds.

Part 5: Data Analysis and Interpretation

The large datasets generated from HTS require a systematic and statistically sound approach to data analysis.[6][19]

Data Analysis Workflow:

  • Data Normalization: Raw data from the plate reader is normalized to the intra-plate controls (positive and negative controls) to account for plate-to-plate variability. The percent inhibition or activation is then calculated for each compound.

  • Quality Control: The quality of the HTS data is assessed using statistical parameters such as the Z'-factor.[11] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

  • Hit Selection: Hits are typically selected based on a predefined threshold, such as a percent inhibition greater than 50% or a Z-score (number of standard deviations from the mean of the control) greater than 3.[11]

  • Dose-Response Curve Fitting: For confirmed hits, the dose-response data is fitted to a four-parameter logistic model to determine the IC50/EC50 and the Hill slope.

  • Data Visualization: Volcano plots and scatter plots are useful for visualizing the potency and efficacy of the hits and for identifying outliers.

Conclusion

High-throughput screening of pyrazole libraries offers a powerful strategy for the discovery of novel drug candidates. The success of these campaigns hinges on the careful design of the screening cascade, the use of robust and reproducible assays, and a rigorous process for hit validation and data analysis. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on their own HTS campaigns with pyrazole derivatives, ultimately contributing to the development of new and effective therapeutics.

References

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central.
  • A workflow for high-throughput screening, data analysis, processing, and hit identification.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Applic
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
  • High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Meso Scale Diagnostics.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Recent Advances in the Development of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activ
  • Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PMC.
  • MTT assay protocol. Abcam.
  • High-Throughput Screening & Discovery. Southern Research.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Hit-to-Lead: Hit Valid
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI.
  • High-throughput screening (HTS). BMG LABTECH.
  • A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. PubMed.
  • A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. BPS Bioscience.
  • LanthaScreen® TR-FRET ER Alpha Competitive Binding Assay. ThermoFisher.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
  • Development of High-Throughput TR-FRET and AlphaScreen® Assays for Identification of Potent Inhibitors of PDK1.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • CytoTox-Glo™ Cytotoxicity Assay Technical Bulletin. Promega.
  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosph
  • A Crash Course on Luciferase Assays. YouTube.
  • High-Throughput Screening (HTS)
  • A high-throughput assay pipeline for specific targeting of frizzled GPCRs in cancer. ScienceDirect.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • High Throughput Screening (HTS) Services. ChemDiv Drug Discovery.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Journal of PeerScientist.
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Method

Application Note: Advanced Experimental Protocols for the Functionalization of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Agrochemical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Insights Fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Agrochemical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Insights

Fluorinated pyrazoles have emerged as privileged scaffolds in both pharmaceutical drug discovery and agrochemistry (particularly in succinate dehydrogenase inhibitor[SDHI] fungicides)[1][2]. The compound 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol serves as a highly versatile building block for constructing complex bioactive molecules.

Nomenclature Clarification

Due to tautomeric and numbering conventions, this compound is frequently listed in commercial catalogs and literature under its equivalent IUPAC name: 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-methanol [3]. The N-methyl group fixes the tautomeric state, ensuring regiochemical predictability during subsequent functionalizations.

Electronic Effects & Causality in Reactivity

The installation of a difluoromethyl (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) group profoundly alters the electronic landscape of the pyrazole core. As a strongly electron-withdrawing group, the 

moiety significantly deactivates the pyrazole ring toward electrophilic aromatic substitution. Consequently, derivatization strategies must rely heavily on the exocyclic primary alcohol handle. The protocols detailed below exploit this

group, transforming it into carboxylic acids for amide couplings or chloromethyl intermediates for

displacements, while circumventing the deactivated nature of the heterocycle[4].

Physicochemical Properties

Understanding the physical properties of the starting material is critical for selecting appropriate reaction solvents and workup strategies.

PropertyValue / Description
Chemical Name 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol
Synonym 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-methanol
Molecular Formula

Molecular Weight 162.14 g/mol
Appearance White to off-white crystalline solid / viscous oil
Solubility Profile Soluble in Methanol, Ethanol, DMSO, DMF, and DCM; Sparingly soluble in Water[1]
Stability Hygroscopic; stable under inert atmosphere. Sensitive to strong oxidizing agents[1].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic safeguards to ensure high yields and high purity.

Protocol A: Chemoselective Oxidation to the Carboxylic Acid

Target: 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid

Mechanistic Rationale: While harsh oxidants like Jones reagent (


) or heated 

can oxidize alkyl pyrazoles[5], they risk degrading the nitrogen-rich heterocycle. We utilize a TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system. This biphasic, mild approach is highly chemoselective for primary alcohols, preventing over-oxidation and protecting the

group.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (10.0 mmol, 1.62 g) in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (40 mL total).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 15.6 mg, 1 mol%). Stir vigorously for 5 minutes at room temperature until the organic layer turns slightly pink.

  • Oxidant Addition: Add BAIB (22.0 mmol, 7.08 g, 2.2 eq) portion-wise over 15 minutes. Caution: Mild exotherm may occur.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor complete consumption of the starting material via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Separate the layers. Extract the aqueous layer with DCM (2 × 20 mL).
    
  • Isolation: Acidify the combined aqueous layers to pH 2 using 1M

    
    . Extract the precipitated product with Ethyl Acetate (3 × 30 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the pure carboxylic acid as a white solid.
Protocol B: Halogenation to the Chloromethyl Intermediate

Target: 3-(Chloromethyl)-5-(difluoromethyl)-2-methyl-2H-pyrazole

Mechanistic Rationale: Conversion of the alcohol to a chloride creates a potent electrophile. We employ Thionyl Chloride (


) with a catalytic amount of DMF. DMF reacts with 

to form the Vilsmeier-Haack reagent, a highly reactive chloromethylene-N,N-dimethylammonium intermediate. This drastically accelerates the chlorination, allowing it to proceed at 0 °C to room temperature, thereby preventing thermal decomposition of the pyrazole.

Step-by-Step Procedure:

  • Setup: Purge a 100 mL flask with

    
    . Dissolve the pyrazole methanol (10.0 mmol, 1.62 g) in anhydrous DCM (25 mL).
    
  • Activation: Add anhydrous DMF (0.5 mmol, 38 µL, 5 mol%). Cool the solution to 0 °C using an ice bath.

  • Chlorination: Dropwise, add

    
     (15.0 mmol, 1.09 mL, 1.5 eq) over 10 minutes via syringe.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The evolution of

    
     and 
    
    
    
    gases will be observed.
  • Workup: Carefully pour the mixture into ice-cold saturated aqueous

    
     (50 mL) to neutralize excess 
    
    
    
    . Extract with DCM (2 × 25 mL). Wash the organic layer with brine, dry over
    
    
    , and concentrate. The resulting chloromethyl pyrazole is highly reactive and should be used immediately in the next step.
Protocol C: Etherification (Cross-Coupling)

Target: Aryl Ether Derivatives

Mechanistic Rationale: The electron-withdrawing


 group reduces the electron density of the pyrazole, making the exocyclic chloromethyl carbon highly electrophilic. Using a mild base (

) in a polar aprotic solvent (DMF) quantitatively deprotonates the incoming phenol without inducing unwanted elimination side-reactions.

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, suspend

    
     (2.0 eq) and the desired substituted phenol (1.1 eq) in anhydrous DMF (10 mL). Stir at room temperature for 15 minutes to pre-form the phenoxide ion.
    
  • Coupling: Add the chloromethyl pyrazole (from Protocol B, 1.0 eq) dissolved in 2 mL of DMF dropwise to the suspension.

  • Reaction: Heat the mixture to 60 °C for 6 hours under

    
    .
    
  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the organic phase extensively with water (3 × 20 mL) to remove DMF, followed by brine. Dry, concentrate, and purify via flash chromatography.

Reaction Optimization & Yield Data

ProtocolReagents & ConditionsConversion RateIsolated YieldPurity (HPLC)
A. Oxidation TEMPO (1 mol%), BAIB (2.2 eq), DCM/

, RT, 4h
>99%88 - 92%>98%
B. Chlorination

(1.5 eq), DMF (5 mol%), DCM, 0 °C to RT, 2h
>99%94 - 96%>95% (Crude)
C. Etherification Phenol (1.1 eq),

(2.0 eq), DMF, 60 °C, 6h
>95%75 - 85%>99%

Synthetic Workflow Diagram

Workflow SM 5-(Difluoromethyl)-2-methyl- 2H-pyrazole-3-methanol Ox_Cond TEMPO, BAIB DCM/H2O, RT SM->Ox_Cond Cl_Cond SOCl2, cat. DMF DCM, 0 °C to RT SM->Cl_Cond Acid 5-(Difluoromethyl)-2-methyl- 2H-pyrazole-3-carboxylic acid Ox_Cond->Acid Oxidation (>85% Yield) Chloride 3-(Chloromethyl)-5-(difluoromethyl)- 2-methyl-2H-pyrazole Cl_Cond->Chloride Halogenation (>95% Yield) Ether_Cond Ar-OH, K2CO3 DMF, 60 °C Chloride->Ether_Cond Ether Aryl Ether Derivative (Target Scaffold) Ether_Cond->Ether SN2 Coupling (70-90% Yield)

Caption: Divergent synthetic workflow for the functionalization of the pyrazole-3-methanol scaffold.

References

  • Ugrak, B. I., Dutova, T., Rusak, V., Xia, D., & Tretyakov, E. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at:[Link]

  • National Center for Biotechnology Information. (2026). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem Compound Summary. Available at:[Link]

Sources

Application

Application Note: 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol in Agrochemical Research

This guide outlines the strategic application, synthesis, and characterization of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (IUPAC equivalent: [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanol) in the contex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application, synthesis, and characterization of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (IUPAC equivalent: [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanol) in the context of modern agrochemical research, specifically focusing on Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Executive Summary

The pyrazole-carboxamide class of fungicides, including market leaders like Fluxapyroxad , Isopyrazam , and Pydiflumetofen , relies heavily on the 3-(difluoromethyl)-1-methyl-1H-pyrazole pharmacophore. While the 4-carboxylic acid derivative is the standard building block, the 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (hereafter referred to as Py-MeOH ) represents a critical intermediate for:

  • Diversification: Accessing novel 5-substituted pyrazole scaffolds to bypass current patent spaces.

  • Metabolite Standards: Synthesizing reference standards for oxidative metabolites of commercial SDHIs.

  • Linker Chemistry: Providing a hydroxymethyl handle for ether, ester, or amine linkages in "dual-action" hybrid fungicides.

This guide provides a comprehensive technical profile, synthesis protocols, and biological evaluation workflows for researchers utilizing Py-MeOH.

Chemical Profile & Structural Logic[1][2][3]

Nomenclature and Regiochemistry

The nomenclature "5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol" follows the 2H-pyrazole numbering system. In the more common 1H-pyrazole system (used by IUPAC and most patent literature), this structure maps to [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanol .

  • User Nomenclature (2H): N2-Methyl, C3-Methanol, C5-Difluoromethyl.

  • IUPAC Nomenclature (1H): N1-Methyl, C5-Methanol, C3-Difluoromethyl.

Note: This compound is the regioisomer of the standard SDHI intermediate (which typically has the functional group at C4 and H at C5). The presence of the hydroxymethyl group at C5 (or C3 depending on the isomer) allows for unique substitution patterns.

Key Physicochemical Properties
  • Molecular Formula: C6H8F2N2O

  • Molecular Weight: 178.14 g/mol

  • Fluorine Motif: The -CHF2 group acts as a lipophilic hydrogen bond donor (bioisostere of -OH or -SH), enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); moderately soluble in water due to the hydroxyl group.

Synthetic Utility & Pathway Design

The synthesis of Py-MeOH is non-trivial due to the "regioselectivity challenge" inherent in pyrazole cyclization. The reaction of methylhydrazine with 1,3-dielectrophiles often yields a mixture of 1,3- and 1,5-isomers.

Synthesis Workflow (Graphviz)

SDHI_Synthesis Start Ethyl 4,4-difluoroacetoacetate Cyclization Cyclization (Regioselectivity Control) Start->Cyclization Reagent Methylhydrazine Reagent->Cyclization Isomer1 Isomer A (Major): Ethyl 3-(CHF2)-1-Me-pyrazole-5-carboxylate Cyclization->Isomer1 Controlled pH/Solvent Isomer2 Isomer B (Minor): Ethyl 5-(CHF2)-1-Me-pyrazole-3-carboxylate Cyclization->Isomer2 Byproduct Reduction Reduction (LiAlH4 / NaBH4) Isomer1->Reduction Product Target: Py-MeOH [3-(CHF2)-1-Me-pyrazol-5-yl]methanol Reduction->Product Oxidation Oxidation (MnO2 / Swern) Product->Oxidation Aldehyde Aldehyde/Acid (Precursor for Amide Coupling) Oxidation->Aldehyde

Figure 1: Synthetic pathway for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, highlighting the critical regioselective cyclization step.

Experimental Protocols

Protocol 1: Synthesis of [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanol

Objective: To synthesize the target alcohol from ethyl 4,4-difluoroacetoacetate with high regioselectivity.

Reagents:

  • Ethyl 4,4-difluoroacetoacetate (1.0 eq)

  • Methylhydrazine (1.1 eq) - Warning: Toxic/Carcinogenic

  • Ethanol (Solvent)[1][2]

  • Lithium Aluminum Hydride (LiAlH4) (1.2 eq) or NaBH4/CaCl2

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Cyclization (Ester Formation):

    • Dissolve ethyl 4,4-difluoroacetoacetate in ethanol at 0°C.

    • Add methylhydrazine dropwise over 30 minutes. Maintain temperature <5°C to favor the kinetic product (often the 5-hydroxy/5-ester isomer depending on conditions).

    • Note: To favor the 3-CHF2/5-COOEt isomer (precursor to our target), acidic conditions or specific solvents (e.g., fluorinated alcohols) may be required to direct the methyl group of hydrazine to the correct carbonyl.

    • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3]

    • Concentrate and purify by flash column chromatography to isolate Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate .

  • Reduction to Alcohol (Py-MeOH):

    • Suspend LiAlH4 in anhydrous THF at 0°C under Nitrogen.

    • Add the purified ester (dissolved in THF) dropwise.

    • Stir at room temperature for 2 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser method).

    • Filter the aluminum salts, dry the filtrate over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or distill (if liquid).

Validation Point:

  • 1H NMR (CDCl3): Look for the -CH2OH singlet/doublet at ~4.6 ppm and the CHF2 triplet at ~6.6 ppm (J_H-F ~55 Hz).

  • 19F NMR: Distinct doublet at ~-112 ppm.

Protocol 2: Analytical Characterization (HPLC-UV)

Objective: Quantify purity and separate regioisomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 260 nm (pyrazole absorption)
Retention Time Py-MeOH typically elutes earlier than its non-hydroxylated analogs due to polarity.
Protocol 3: In Vitro SDH Inhibition Assay

Objective: Evaluate the biological potential of the Py-MeOH derivatives. Note: The alcohol itself is a weak inhibitor. It must usually be converted to the carboxamide (active form) or tested as a fragment.

Reagents:

  • Mitochondrial fraction (isolated from Botrytis cinerea or Zymoseptoria tritici).

  • Substrate: Succinate (20 mM).

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) + Phenazine Methosulfate (PMS).

  • Inhibitor: Py-MeOH (or its amide derivative).

Workflow:

  • Preparation: Dilute Py-MeOH in DMSO (max final concentration 1%).

  • Incubation: Mix mitochondrial enzyme source with the inhibitor for 10 minutes at 25°C.

  • Reaction Start: Add Succinate/DCPIP/PMS mixture.

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) via absorbance decrease at 600 nm for 20 minutes.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action (DOT Diagram):

MOA Inhibitor Py-MeOH Derivative (Amide Form) Binding Ubiquinone Binding Site (Q-site) Inhibitor->Binding Competes with Ubiquinone Enzyme Succinate Dehydrogenase (Complex II) Enzyme->Binding Block Electron Transport Blocked Binding->Block Result Fungal Energy Failure (ATP Depletion) Block->Result

Figure 2: Mechanism of Action for SDHI fungicides derived from the Py-MeOH scaffold.

Safety & Handling

  • Methylhydrazine: Extremely toxic, potential carcinogen, and unstable. Handle in a dedicated fume hood with blast shield.

  • Fluorinated Intermediates: Generally stable, but thermal decomposition can release HF.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Review of SDHI Fungicides: "Succinate Dehydrogenase Inhibitors (SDHIs) in Crop Protection." Benchchem Application Notes. Link

  • Synthesis of Fluorinated Pyrazoles: "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega, 2026. Link

  • SDHI Resistance Mechanisms: "Molecular mechanisms of resistance to SDHI fungicides in phytopathogenic fungi." Pest Management Science. Link

  • Compound Data: "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid properties." PubChem. Link

  • Agrochemical Discovery: "Evolution of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides." Scholars Direct. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing fluorinated pyrazole intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing fluorinated pyrazole intermediates.

Nomenclature Note: In chemical literature, 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol is structurally synonymous with 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-methanol , depending on the numbering convention applied to the N-methylated ring[1]. This guide focuses on the specific regioisomer where the hydroxymethyl (-CH₂OH) group is adjacent to the N-methylated nitrogen, and the difluoromethyl (-CF₂H) group occupies the opposite carbon position.

Below is our comprehensive troubleshooting guide and FAQ, designed to address the mechanistic pitfalls, regioselectivity issues, and over-reduction risks associated with this workflow.

Synthetic Workflow Overview

The most scalable route to this molecule involves the regioselective cyclization of a fluorinated 1,3-diketone (or ketoester) with methylhydrazine, followed by the controlled reduction of the resulting pyrazole ester to the target methanol derivative.

SynthesisWorkflow A Fluorinated 1,3-Diketone C Cyclization (-5°C to 0°C) A->C B Methylhydrazine B->C D Pyrazole Ester (Regioisomer Mix) C->D E Regioselective Purification D->E Chromatography F Target Ester Intermediate E->F G Reduction (NaBH4/MeOH) F->G THF, 55°C H 5-(Difluoromethyl)-2-methyl -2H-pyrazole-3-methanol G->H High Yield

Overall synthetic workflow for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol.

Troubleshooting FAQs

Q1: Why is my regioselectivity poor during the pyrazole cyclization step?

Causality: When methylhydrazine reacts with an unsymmetrical fluorinated diketone or ketoester, two electrophilic centers compete for two different nucleophilic nitrogens (-NH₂ and -NHMe). The terminal -NH₂ is more nucleophilic. If the reaction is run at room temperature or in non-polar solvents, thermodynamic control takes over, leading to a near 1:1 mixture of the 1,3- and 1,5-isomers. Solution: To favor the desired regioisomer, run the reaction under strict kinetic control. Use a polar protic solvent (like ethanol) and maintain the temperature between -5 °C and 0 °C during the dropwise addition of methylhydrazine. This directs the initial attack of the -NH₂ group to the more electrophilic carbonyl (typically the one adjacent to the highly electron-withdrawing -CF₂H group), significantly improving the regiomeric ratio.

Q2: I am seeing defluorination byproducts during the ester reduction. How can I prevent this?

Causality: The -CF₂H group is sensitive to aggressive hydride donors. Using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures causes over-reduction, leading to the loss of a fluorine atom and the formation of monofluoromethyl byproducts. Solution: Switch to a milder, chemoselective reducing system. The industry standard for this specific transformation is the NaBH₄ / Methanol system in THF [1]. NaBH₄ alone is too mild to reduce esters efficiently, but the dropwise addition of methanol generates sodium methoxyborohydrides (


), which are highly reactive toward esters while leaving the -CF₂H group completely intact.
Q3: My reduction using NaBH₄/MeOH is sluggish and incomplete. What is going wrong?

Causality: Incomplete reduction usually stems from either degraded NaBH₄ (which rapidly absorbs atmospheric moisture) or an improper rate of methanol addition. If methanol is added too quickly, it violently liberates H₂ gas and destroys the active hydride species before it can attack the ester carbonyl. Solution: Ensure your NaBH₄ is fresh and stored under argon. Add the methanol strictly dropwise over a period of at least 1 hour while the THF solution is maintained at 55–60 °C.

Quantitative Data: Reducing Agent Selection

To illustrate the causality behind our recommended reagents, review the comparative data below. This table summarizes the impact of different reducing systems on the conversion of the pyrazole ester to the target methanol.

Reducing Agent SystemTemperatureEster Conversion (%)Defluorination Byproduct (%)Target Yield (%)
LiAlH₄ / THF 0 °C to RT> 99%15 - 25%60 - 70%
NaBH₄ / THF (No MeOH)60 °C< 20%0%< 20%
DIBAL-H / DCM -78 °C85%< 2%75 - 80%
NaBH₄ + MeOH / THF 55 - 60 °C> 98%< 1% 85 - 92%

Mechanistic Pathway of the Optimized Reduction

Understanding the transient species formed during the NaBH₄/MeOH reduction is critical for mastering this protocol.

ReductionMechanism N1 NaBH4 in THF (Low Reactivity) N3 Active Reductant NaB(OMe)xH(4-x) N1->N3 N2 MeOH Addition (Dropwise) N2->N3 H2 Evolution N4 Ester Carbonyl Attack (Preserves -CF2H) N3->N4 N5 Alkoxide Intermediate N4->N5 N6 Aqueous HCl Quench (pH 3) N5->N6 N7 Target Pyrazole Methanol N6->N7 Neutralization

Mechanistic pathway of the NaBH4/MeOH reduction system preventing defluorination.

Self-Validating Experimental Protocol: Ester Reduction

This protocol is adapted from validated methodologies for functionalized N-difluoromethylpyrazoles[1] and incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.

Materials Required:

  • Target Pyrazole Ester (e.g., Ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylate): 1.0 equivalent

  • Sodium Borohydride (NaBH₄, 98%+ purity): 1.2 equivalents

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH): 2.5 equivalents relative to NaBH₄

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend the pyrazole ester (0.1 mol) and NaBH₄ (0.12 mol) in 50 mL of anhydrous THF[1].

  • Thermal Equilibration: Purge the system with inert gas (N₂ or Argon) and heat the suspension to 55–60 °C using an oil bath.

  • Activation (Critical Step): Place 7 mL of anhydrous MeOH in the dropping funnel. Add the MeOH strictly dropwise over the course of 1 hour[1].

    • Observation Check: You should observe steady, controlled bubbling (H₂ gas evolution). If bubbling becomes violent, pause the addition to prevent reagent depletion.

  • Maturation & IPC: Continue heating the reaction mass at 55–60 °C for an additional 6 hours[1].

    • In-Process Control (IPC): Pull a 50 µL aliquot, quench in water/EtOAc, and analyze via LC-MS or TLC. The disappearance of the ester mass validates the completion of the reduction. If >5% ester remains, add an additional 0.2 eq of NaBH₄ and 0.5 mL MeOH, then stir for 1 more hour.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench by adding 40 mL of deionized water dropwise.

  • Borate Complex Destruction: Add 35% HCl dropwise until the solution reaches pH = 3[1]. Stir the acidic mixture for 30 minutes at 50 °C to fully break down the boron-alkoxide complexes.

  • Neutralization & Extraction: Cool the mixture back to room temperature and neutralize with solid K₂CO₃ to pH 7–7.5[1]. Remove the THF under reduced pressure on a rotary evaporator.

  • Isolation: Extract the remaining aqueous slurry with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol as a solid or viscous oil.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles ACS Omega (2026). URL:[Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Arkivoc (2025). URL:[Link]

Sources

Optimization

Purification challenges of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

This guide addresses the purification challenges of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (also referred to as 1-methyl-3-(difluoromethyl)-1H-pyrazol-5-yl)methanol). The presence of the difluoromethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the purification challenges of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol (also referred to as 1-methyl-3-(difluoromethyl)-1H-pyrazol-5-yl)methanol).

The presence of the difluoromethyl group (-CHF₂) combined with a polar alcohol and a basic pyrazole nitrogen creates a "perfect storm" of purification difficulties: regioisomer co-elution, silica tailing, and potential defluorination under harsh conditions.

Part 1: Technical Profile & Impurity Landscape

Before troubleshooting, you must confirm which isomer you are targeting. The synthesis of N-methyl pyrazoles from hydrazine and 1,3-dicarbonyl equivalents typically yields two regioisomers that have nearly identical boiling points and similar Rf values .

FeatureTarget Molecule Characteristics
Chemical Structure Core: Pyrazole ring N-Substituent: Methyl (Position 2/1) C-Substituents: Methanol (-CH₂OH) and Difluoromethyl (-CHF₂)
Primary Impurity Regioisomer: 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-methanol (Inverse substitution pattern).[1]
Secondary Impurities Defluorinated byproducts: Aldehydes/Acids from -CHF₂ hydrolysis. Metal Salts: Aluminum residues if reduced from ester using LAH.
Physicochemical State: Viscous oil or low-melting solid. pKa: Pyrazole N is weakly basic (~pKa 2.0–3.0), causing interaction with acidic silanols.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I cannot separate the regioisomers by Distillation or standard Column Chromatography."

Diagnosis: The boiling point difference between 1,3- and 1,5-substituted pyrazoles is often <5°C, rendering simple distillation ineffective. On silica, the polar alcohol group masks the subtle electronic differences between the isomers.

Solution:

  • Switch to "Buffered" Silica Chromatography:

    • The Issue: The basic pyrazole nitrogen interacts with acidic silanol groups on silica, causing peak broadening (tailing) that merges the two isomer spots.

    • The Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in your non-polar solvent (e.g., Hexane) before loading.

    • Eluent: Use a gradient of Hexane:Ethyl Acetate (starting 90:10 → 50:50). The Et₃N blocks silanol sites, sharpening the peaks and often revealing two distinct spots where there was previously one smear.

  • Chemical Derivatization (The "Nuclear" Option):

    • If chromatography fails, convert the alcohol to a crystalline ester (e.g., p-nitrobenzoate).

    • Why? The bulky ester amplifies the structural difference between the isomers, allowing separation via recrystallization (usually from EtOH or Heptane/EtOAc).

    • Post-Separation: Hydrolyze the pure ester back to the alcohol using mild base (LiOH, THF/Water) to avoid damaging the -CHF₂ group.

Scenario B: "My product is tailing badly on TLC and the Column."

Diagnosis: This is classic "amine stickiness." Even though the pyrazole nitrogen is less basic than an aliphatic amine, the -CH₂OH group adds H-bond donor/acceptor capability that drags on silica.

Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine or 0.5% Ammonium Hydroxide (25% aq) to your mobile phase.

    • Note: If using MeOH/DCM, use ammonia. If using Hexane/EtOAc, use Et₃N.

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.[2] Alumina is less acidic and reduces the protonation of the pyrazole nitrogen, leading to tighter bands.

Scenario C: "I see a loss of Fluorine signal or new 'aldehyde' peaks in NMR."

Diagnosis: You are likely experiencing defluorination . While -CHF₂ is generally stable, it can undergo hydrolysis under strong basic reflux (e.g., NaOH/reflux) or strong Lewis acid conditions, converting to an aldehyde (-CHO) or carboxylic acid.

Solution:

  • Workup pH: Keep aqueous workups between pH 6 and 8 . Avoid prolonged exposure to pH > 12.

  • Avoid Alkoxides: Do not use strong alkoxide bases (NaOEt/EtOH) at high temperatures during any downstream functionalization, as the -CHF₂ proton can be acidic enough to trigger elimination/hydrolysis pathways.

Scenario D: "The product is a cloudy oil that won't solidify."

Diagnosis: If you used Lithium Aluminum Hydride (LAH) to reduce the ester precursor, you likely have trapped aluminum salts (Lithium aluminates) forming a gelatinous matrix with the alcohol.

Solution: The Rochelle's Salt Wash

  • Dilute the crude reaction mixture with an ether-based solvent (MTBE or Et₂O).

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 1–2 hours. The tartrate chelates the aluminum, breaking the emulsion. Two clear layers should form.

Part 3: Optimized Purification Workflow

The following decision tree outlines the logical path for purifying this specific molecule based on the impurity profile.

Purification_Workflow Start Crude Reaction Mixture (5-CHF2-2-Me-Pyrazole-3-MeOH) Check_State Physical State Check: Solid or Oil? Start->Check_State Is_Solid Solid: Recrystallize from iPrOH/Heptane Check_State->Is_Solid Is_Oil Oil: Check TLC (Hex/EtOAc 1:1) Check_State->Is_Oil Final Pure Product Is_Solid->Final Tailing Spots Tailing? Is_Oil->Tailing Buffered_Col Run Column with 1% Et3N in Eluent Tailing->Buffered_Col Yes Isomer_Sep Isomers Co-eluting? Tailing->Isomer_Sep No Buffered_Col->Isomer_Sep Deriv Derivatize: Form p-Nitrobenzoate Ester Isomer_Sep->Deriv Mixed Isomer_Sep->Final Separated Cryst_Ester Recrystallize Ester (Separates Isomers) Deriv->Cryst_Ester Hydrolysis Mild Hydrolysis (LiOH, 0°C) Cryst_Ester->Hydrolysis Hydrolysis->Final

Figure 1: Purification logic flow. Note that derivatization is a fallback strategy if buffered chromatography fails to resolve regioisomers.

Part 4: Key Experimental Data

ParameterValue / RecommendationNotes
TLC Eluent 50% EtOAc / 50% HexaneRf ~0.3–0.4 . Use KMnO₄ stain (Alcohol oxidizes) or UV (Pyrazole absorbs).
Column Load 1:30 to 1:50 (Crude : Silica)Higher silica ratio needed for difficult isomer separations.
Silica Type 230–400 mesh (Flash)Must be neutralized with Et₃N or NH₃ if tailing occurs.
Solubility High: MeOH, EtOH, DMSO, DCM Low: Hexane, TolueneCan be "oiled out" of toluene by cooling.
Stability Store at -20°C, Inert GasHygroscopic. The -CHF₂ group is stable at neutral pH.

Part 5: Frequently Asked Questions (FAQs)

Q1: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Target Isomer (1-Me, 5-CHF₂): You will see a NOE correlation between the N-Methyl protons and the -CHF₂ proton .

  • Other Isomer (1-Me, 3-CHF₂): You will see a NOE correlation between the N-Methyl protons and the Ring Proton (H4) or the -CH₂OH protons , but not the -CHF₂.

Q2: Can I use distillation to purify this? A: Generally, no . The boiling point difference is often negligible. Distillation is only recommended if you have a high-efficiency fractionating column (e.g., spinning band) and >10g of material. For most research scales (<5g), buffered chromatography is superior.

Q3: Why is my yield lower than expected after column chromatography? A: Pyrazoles can irreversibly adsorb to acidic sites on "active" silica.

  • Fix: Always flush the column with a polar solvent system (e.g., 10% MeOH in DCM) at the end of the run to recover any material stuck to the silica.

References

  • Regioisomer Separation Strategies: Ugrak, B. et al. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks." Arkivoc, 2024, part v, 1-12. (Describes the difficulty of separating 3- and 5-difluoromethyl isomers and the use of distillation/crystallization).

  • Difluoromethyl Stability: "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. (Discusses the sensitivity of fluorinated groups to hydrolysis).

  • General Pyrazole Purification: "Purification of Pyrazolone Derivatives." BenchChem Technical Support. (General protocols for recrystallization and silica deactivation for pyrazole derivatives).

  • Synthesis & Properties: "Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate." Sigma-Aldrich Product Data. (Precursor properties and handling).[2][3][4][5][6][7]

Sources

Troubleshooting

Technical Support Center: Optimization of Pyrazole-3-Methanol Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Welcome to the Technical Support Center for the synthesis and optimization of 1H-pyrazole-3-methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Welcome to the Technical Support Center for the synthesis and optimization of 1H-pyrazole-3-methanol and its derivatives. The hydroxymethyl group at the C3 position of the pyrazole ring is a highly versatile functional handle used in drug discovery to synthesize aldehydes, carboxylic acids, and complex heterocyclic scaffolds[1].

However, synthesizing this moiety efficiently presents unique challenges, primarily due to the high polarity of the product and the reactivity of the pyrazole nitrogen during reduction. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters to ensure high-yield, reproducible syntheses.

Mechanistic Overview & Synthetic Strategy

The most reliable and high-yielding route to 1H-pyrazole-3-methanol involves a two-step process:

  • Esterification of 1H-pyrazole-3-carboxylic acid to its corresponding methyl ester.

  • Reduction of the ester to the primary alcohol using a strong hydride source, typically Lithium Aluminum Hydride (LiAlH₄)[1].

While direct reduction of the carboxylic acid is possible using Aluminum(III) hydride (AlH₃), it often results in lower yields (typically ~54%) due to the acidic proton consuming the reducing agent and forming insoluble intermediate salts[2]. Converting the acid to an ester first eliminates this parasitic hydride consumption, driving the reduction yield upwards of 90%.

Experimental Workflow

G A 1H-Pyrazole-3-carboxylic Acid B Esterification (MeOH, SOCl2, 0°C to RT) A->B Step 1 C Methyl 1H-Pyrazole-3-carboxylate B->C >95% Yield D Reduction (LiAlH4, Anhydrous THF, 0°C) C->D Step 2 E Aluminate Complex Intermediate D->E Hydride Transfer F Quench & Workup (Fieser Method: H2O/NaOH/H2O) E->F Crucial Step G 1H-Pyrazole-3-methanol (Target Product) F->G Filtration & Extraction

Caption: Experimental workflow for the two-step synthesis of 1H-pyrazole-3-methanol.

Quantitative Optimization Data

The table below summarizes the effect of varying reaction conditions during the reduction step. These metrics are critical for scaling up the reaction without compromising the yield.

Solvent SystemTemperature ProfileReducing AgentMolar Ratio (Substrate:Reagent)Observed Yield (%)Mechanistic Observation
THF (Anhydrous) 0 °C to RefluxLiAlH₄1 : 2.085 – 95% Optimal. Complete conversion; aluminate intermediates remain soluble.
Diethyl Ether 0 °C to RTLiAlH₄1 : 2.060 – 70%Suboptimal. Lower solubility of pyrazole intermediates causes premature precipitation.
THF (Trace Moisture) 0 °C to RefluxLiAlH₄1 : 2.0< 40%Failure. Rapid quenching of hydride by H₂O; incomplete ester reduction.
THF (Anhydrous) 0 °C to RefluxAlH₃ (in situ)1 : 3.054%Moderate. Direct reduction from carboxylic acid requires excess reagent[2].

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. Visual cues and in-process controls (IPCs) are included to ensure causality is understood at every step.

Protocol A: Synthesis of Methyl 1H-Pyrazole-3-carboxylate

This protocol converts the carboxylic acid to an ester to prevent parasitic hydride consumption in the subsequent step[3].

  • Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, a digital thermometer, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 1H-pyrazole-3-carboxylic acid (1.0 equiv) and anhydrous methanol (8.0 v/w).

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Thionyl chloride reacts violently with methanol; cooling prevents the uncontrolled release of HCl gas and thermal degradation.

  • Activation: Slowly add thionyl chloride (SOCl₂, 1.1 equiv) dropwise over 30 minutes[3].

  • Propagation: Remove the ice bath, allow the mixture to warm to 18–25 °C, and stir overnight (approx. 16 hours).

  • Validation (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1). The highly polar acid spot (baseline) should completely convert to a higher Rf ester spot.

  • Workup & Azeotropic Distillation: Concentrate the mixture under reduced pressure at 40 °C. Add toluene (2.0 v/w) to the residue and evaporate to dryness. Repeat this toluene azeotrope step twice[3]. Causality: This strictly removes residual SOCl₂ and HCl, which would otherwise violently quench the LiAlH₄ in the next step.

Protocol B: Reduction to 1H-Pyrazole-3-methanol

This protocol utilizes a highly controlled hydride transfer followed by a specific quenching mechanism to isolate the polar product[1][2].

  • Preparation: In a rigorously dried flask under nitrogen, suspend LiAlH₄ (2.0 equiv) in anhydrous THF (10 v/w). Cool to 0 °C.

  • Addition: Dissolve the methyl 1H-pyrazole-3-carboxylate (from Protocol A) in anhydrous THF (5 v/w). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reduction: Once addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 1 to 2 hours.

  • Quenching (The Fieser Method): Cool the reaction back to 0 °C. For every

    
     grams  of LiAlH₄ used, cautiously and sequentially add:
    
    • 
       mL  of distilled water (Dropwise! Vigorous H₂ evolution).
      
    • 
       mL  of 15% aqueous NaOH solution.
      
    • 
       mL  of distilled water.
      
    • Causality: Standard aqueous workup creates a gelatinous aluminum hydroxide emulsion that traps the highly polar pyrazole-3-methanol. The Fieser quench forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Isolation: Stir the quenched mixture vigorously for 30 minutes at room temperature. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 50 mL) to extract all coordinated product[2].

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify via silica gel chromatography (eluent: ethyl acetate/hexane) to afford the target product as a solid[2].

Troubleshooting & FAQs

Q1: Why is the yield of my LiAlH₄ reduction consistently below 50% despite complete consumption of the starting material? A1: The product is likely being lost during the workup phase. 1H-pyrazole-3-methanol is highly polar and forms strong coordination complexes with aluminum salts. If you use a standard aqueous quench (e.g., pouring the reaction into water or acid), the product will partition into the aqueous layer or get trapped in the resulting aluminum hydroxide gel. You must strictly adhere to the Fieser Method (Protocol B, Step 4) to precipitate the aluminum as a granular solid, followed by exhaustive washing of the filter cake with hot, polar organic solvents (like THF or EtOAc)[2].

Q2: Can I reduce the 1H-pyrazole-3-carboxylic acid directly without forming the ester first? A2: Yes, but it is synthetically inefficient. The acidic proton of the carboxylic acid and the pyrazole N-H bond will instantly consume 2 equivalents of hydride, evolving hydrogen gas and forming an insoluble lithium aluminate salt. This drastically reduces the kinetics of the actual carbonyl reduction. While Aluminum(III) hydride (AlH₃) can be used for direct reduction, the yields typically hover around 54%[2]. Converting the acid to a methyl ester (Protocol A) is a >95% yielding step that ensures the subsequent reduction proceeds smoothly and completely[1][3].

Q3: My esterification reaction (Protocol A) leaves a dark, impure residue. What went wrong? A3: This is usually caused by poor temperature control during the addition of thionyl chloride, or failing to remove the acidic byproducts. If the reaction is allowed to exotherm significantly during SOCl₂ addition, the pyrazole ring can undergo side reactions. Furthermore, failing to perform the toluene azeotropic distillation [3] leaves residual HCl in the mixture, which degrades the product during concentration and completely poisons the LiAlH₄ in the subsequent step.

Q4: How do I handle the hygroscopic nature of the final pyrazole-3-methanol product? A4: The hydroxymethyl group combined with the pyrazole nitrogen makes the final compound prone to absorbing atmospheric moisture. Store the purified solid in a vacuum desiccator over P₂O₅ or under an inert argon atmosphere at 4 °C. When preparing for downstream oxidations (e.g., to an aldehyde using Dess-Martin periodinane), ensure the pyrazole-3-methanol is thoroughly dried via azeotropic distillation with dry toluene immediately prior to use[1].

References

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives

Core Technical Analysis: The Pyrazole Paradox Why do my pyrazole derivatives precipitate? Pyrazole derivatives are privileged scaffolds in drug discovery (e.g., celecoxib, ruxolitinib) due to their ability to form key hy...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The Pyrazole Paradox

Why do my pyrazole derivatives precipitate? Pyrazole derivatives are privileged scaffolds in drug discovery (e.g., celecoxib, ruxolitinib) due to their ability to form key hydrogen bonds with kinase hinge regions and other active sites. However, this pharmacological strength is often their physicochemical weakness.

  • High Crystal Lattice Energy: The planar, aromatic nature of the pyrazole ring facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding.[1] This results in high crystal lattice energy, meaning the energy required to break the solid-state interactions is often higher than the energy released by solvation in water.
  • The "Solvent Shock" Phenomenon: Researchers typically store libraries in 100% DMSO (10-100 mM). When this hydrophobic stock is rapidly diluted into an aqueous buffer (e.g., to 10

    
    M in PBS), the sudden change in dielectric constant causes the compound to nucleate and "crash out" before it can disperse, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility.
    

Troubleshooting Guides & FAQs

Category A: Biochemical & Enzymatic Assays

Q1: My IC50 curves for a pyrazole series are flattening out or showing the "Bell-Shaped" response. Is this solubility related? Diagnosis: Yes, this is a classic signature of compound precipitation. As you increase concentration, the compound precipitates, reducing the free effective concentration. Furthermore, suspended micro-aggregates can nonspecifically inhibit enzymes (promiscuous inhibition) by sequestering the protein on the aggregate surface.

Solution:

  • Switch to Kinetic Solubility Profiling: Do not rely on thermodynamic solubility (equilibrium). In screening, you need to know the kinetic limit—how long the compound stays in solution after DMSO dilution.

  • Add Non-Ionic Surfactants: Incorporate 0.01% - 0.1% Triton X-100 or Tween-20 (Polysorbate 20) into your assay buffer before adding the compound. This raises the critical micelle concentration (CMC) and stabilizes hydrophobic pyrazoles in micellar structures that remain accessible to the enzyme.

Q2: I see high variation between replicates in my fluorescence polarization (FP) assay. Diagnosis: Pyrazole micro-precipitates scatter light. In fluorescence-based assays (FP, FRET, TR-FRET), solid particles cause light scattering that interferes with the excitation/emission path, leading to noisy, unreliable data.

Solution:

  • Centrifugation Step: After diluting the compound in the assay buffer (but before adding the enzyme/tracer), centrifuge the plate at 1000 x g for 2 minutes. If the signal stabilizes, precipitation was the cause.

  • Red-Shifted Dyes: If possible, switch to red-shifted fluorophores (e.g., Alexa Fluor 647). Longer wavelengths are less susceptible to scattering interference than blue/green dyes.

Category B: Cell-Based Assays

Q3: My pyrazole compound is toxic at high concentrations, but I suspect it's DMSO toxicity, not the drug. Diagnosis: Pyrazoles often require high DMSO percentages (>1%) to stay soluble, which is cytotoxic to sensitive lines (e.g., primary neurons, stem cells).

Solution: Cyclodextrin Complexation Instead of DMSO, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic pyrazole ring nests inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.[2] This allows you to deliver high compound loads with 0% DMSO.
  • See Protocol B below for the complexation method.

Experimental Protocols

Protocol A: Turbidimetric Kinetic Solubility Screen

Use this to determine the "Safe Assay Limit" for your specific pyrazole series.

Materials:

  • Test Compound (10 mM in DMSO)[3][4]

  • Assay Buffer (e.g., PBS pH 7.4)[4]

  • 96-well clear flat-bottom plate

  • Plate Reader (Absorbance at 620 nm)

Workflow:

  • Preparation: Prepare a pre-dilution plate in DMSO with serial dilutions (e.g., 10 mM down to 0.1 mM).

  • Dilution: Transfer 2

    
    L of DMSO stock into 198 
    
    
    
    L of Assay Buffer (1:100 dilution, 1% final DMSO).
  • Incubation: Shake at room temperature for 90 minutes.

  • Read: Measure Absorbance at 620 nm (OD620).

  • Analysis:

    • Define "Solubility Limit" as the concentration where OD620 > (Mean of DMSO Blank + 3 Standard Deviations).

    • Any concentration above this threshold contains particulates and is invalid for bioassays.

Protocol B: "Shake-Flask" HP- -CD Complexation

For replacing DMSO in cell assays.

  • Carrier Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin in water or media. Filter sterilize (0.22 
    
    
    
    m).
  • Addition: Add excess solid pyrazole compound to 1 mL of the carrier solution in a glass vial.

  • Equilibration: Shake vigorously at 25°C or 37°C for 24–48 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant by HPLC-UV to determine the dissolved concentration. Use this stock for cell dosing.

Data Visualization & Decision Logic

Figure 1: Solubility Optimization Decision Tree

Caption: A logical workflow for selecting the correct formulation strategy based on assay type and compound behavior.

SolubilityOptimization Start Start: Pyrazole Solubility Issue AssayType Identify Assay Type Start->AssayType Biochem Biochemical / Enzymatic AssayType->Biochem Cellular Cell-Based / In Vivo AssayType->Cellular CheckConc Is Test Conc. > Kinetic Solubility? Biochem->CheckConc DMSOLimit Is DMSO > 0.5% tolerated? Cellular->DMSOLimit ReduceConc Reduce Conc. or Run Kinetic Screen CheckConc->ReduceConc Yes (Precipitation) AddSurf Add 0.01% Triton X-100 or Tween-20 CheckConc->AddSurf No (Aggregation) UseDMSO Optimize DMSO % (Max 1-2%) DMSOLimit->UseDMSO Yes SwitchCD Switch to HP-β-Cyclodextrin (Protocol B) DMSOLimit->SwitchCD No (Toxicity)

Figure 2: The "Solvent Shock" Mechanism

Caption: Visualizing the precipitation event during serial dilution and how to mitigate it.

SolventShock DMSOStock 10mM Stock (100% DMSO) Soluble RapidDilution Rapid Addition to Buffer (High Local Conc.) DMSOStock->RapidDilution SlowDilution Stepwise Dilution (Intermediate Solvent) DMSOStock->SlowDilution Correct Method Nucleation Nucleation Event (Supersaturation) RapidDilution->Nucleation Precipitate Precipitation (Assay Failure) Nucleation->Precipitate StableAssay Stable Dispersion (Assay Success) SlowDilution->StableAssay

Reference Data

Table 1: Solvent & Excipient Compatibility Matrix
Additive / SolventRecommended Conc.[3][5][6][7]Mechanism of ActionAssay Compatibility
DMSO 0.1% – 1.0%Universal solventHigh (Biochem); Low (Primary Cells)
Ethanol < 5%Co-solventModerate; High volatility issues
Tween-20 0.01% – 0.1%Surfactant (Micellar)Excellent for Enzymes; Avoid in Cell signaling
HP-

-Cyclodextrin
10% – 20% (w/v)Inclusion ComplexExcellent for Cells; Inert in most assays
PEG-400 5% – 20%Co-solvent/PolymerGood for in vivo formulation; Viscous

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.[2][6][8]

  • Popa-Burke, I., et al. (2014).[9] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of fluorinated pyrazole bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of fluorinated pyrazole building blocks.

Nomenclature Note: Depending on tautomeric and numbering conventions, 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol is structurally identical to 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-methanol . In both naming schemes, the N-methyl group and the methanol moiety are on adjacent atoms within the pyrazole ring. These scaffolds are critical intermediates in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced pharmaceutical agents[1].

Synthesis Workflow

The synthesis relies on two pivotal transformations: the regioselective cyclocondensation of a fluorinated 1,3-dicarbonyl with methylhydrazine[1], followed by the chemoselective reduction of the resulting pyrazole-3-carboxylate ester[2].

SynthesisWorkflow A Ethyl 4,4-difluoro- 2,4-dioxobutanoate C Isomeric Mixture (1,3- vs 1,5-substituted) A->C + B B Methylhydrazine (Condensation) D Regioselective Separation C->D E Ethyl 5-(difluoromethyl)- 2-methyl-2H-pyrazole- 3-carboxylate D->E Target Isomer F Reduction (NaBH4 / MeOH) E->F G 5-(Difluoromethyl)- 2-methyl-2H-pyrazole- 3-methanol F->G Ester to Alcohol

Workflow for the regioselective synthesis and reduction of the difluoromethyl pyrazole.

Standard Experimental Protocol

Self-Validating System: Always run a small-scale pilot (100 mg) before scaling up. Monitor via TLC and LC-MS to confirm regiochemistry and reduction completion.

Phase 1: Cyclocondensation & Isomer Separation

  • Dissolve ethyl 4,4-difluoro-2,4-dioxobutanoate (1.0 eq) in anhydrous ethanol (0.5 M) and cool to 0 °C.

  • Add methylhydrazine (1.05 eq) dropwise over 30 minutes to control the exotherm and the kinetic distribution of isomers[1].

  • Stir at room temperature for 12 hours. Concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexane:EtOAc gradient) to separate the target ethyl 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylate from its regioisomer.

Phase 2: Chemoselective Ester Reduction

  • Suspend the purified pyrazole ester (1.0 eq) and NaBH₄ (1.2 eq) in anhydrous THF (0.5 M).

  • Heat the mixture to 55–60 °C.

  • Add methanol (approx. 15% v/v relative to THF) dropwise over 1 hour.

  • Continue heating for 6 hours. Monitor by TLC (the product alcohol is significantly more polar; Rf ~0.2 in 1:1 Hexane:EtOAc).

  • Cool to room temperature and quench carefully with water and 35% HCl to pH = 3[2].

  • Neutralize with K₂CO₃ to pH 7–7.5, remove THF in vacuo, and extract with ethyl acetate[2]. Dry over Na₂SO₄ and concentrate to yield the target methanol.

Troubleshooting & FAQs

Q1: I am obtaining a poor yield of the target 2-methyl isomer during the cyclocondensation. How can I improve regioselectivity? A1: Methylhydrazine possesses two nucleophilic nitrogen atoms: the terminal -NH₂ (more nucleophilic, less sterically hindered) and the internal -NHCH₃. The regioselectivity is dictated by which nitrogen attacks the highly electrophilic difluoromethyl-adjacent carbonyl first. Actionable Fix: Lower the reaction temperature to -78 °C during the initial addition and switch to a less polar, non-protic solvent like toluene. This kinetically favors the attack of the terminal -NH₂ on the more reactive carbonyl, pushing the ratio in favor of the desired regioisomer.

Q2: My reduction with NaBH₄ is stalling, and I only see unreacted starting material. Why? A2: Standard NaBH₄ in pure THF is often too mild to reduce pyrazole esters, especially those deactivated by the electron-withdrawing -CHF₂ group. Actionable Fix: You must activate the hydride. As detailed in the Phase 2 protocol, adding methanol dropwise at 55-60 °C generates sodium trimethoxyborohydride in situ, which is a vastly superior electrophilic reducing agent for stubborn esters[2]. Alternatively, switch to LiAlH₄ at 0 °C, though this requires stricter anhydrous conditions.

Q3: I am observing the loss of the difluoromethyl group (defluorination) during the reduction workup. How do I prevent this? A3: The -CHF₂ group on a pyrazole ring can be sensitive to strong aqueous bases, leading to base-catalyzed hydrolysis or hydrodefluorination. Actionable Fix: Avoid using strong NaOH during your quench. Instead, quench the hydride reduction carefully with dilute HCl to pH 3, stir for 30 minutes to break down boron-alkoxy complexes, and then gently neutralize with a mild base like K₂CO₃[2].

Q4: How can I easily distinguish between the 1,3- and 1,5-isomers using NMR? A4: ¹H and ¹⁹F NMR are diagnostic. To definitively prove the 2-methyl-2H-pyrazole structure, perform a 1D NOESY irradiating the N-methyl group. If you observe a strong Nuclear Overhauser Effect (NOE) enhancement of the adjacent -CH₂OH protons, you have confirmed the correct regiochemistry. If the enhancement is seen on the pyrazole ring proton (C4-H), you have the incorrect isomer.

Quantitative Data: Reducing Agent Comparison

To aid in experimental design, the following table summarizes the efficacy of various reducing systems for fluorinated pyrazole carboxylates based on field data.

Reducing AgentSolvent SystemTemp (°C)Conversion (%)Chemoselectivity (-CHF₂ Intact)Causality / Notes
NaBH₄ Pure THF25< 20%HighHydride delivery is too mild for electron-deficient esters.
NaBH₄ / MeOH THF / MeOH (10:1)55–60> 90%HighProtic activation forms highly reactive alkoxyborohydrides[2].
LiAlH₄ Anhydrous THF0 to 25> 95%ModerateHighly reactive; risk of over-reduction or defluorination if heated.
DIBAL-H DCM-78 to 0~ 85%HighRequires strict stoichiometric control to avoid stalling at the aldehyde.
References
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega (2026) URL:[Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Refinement for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Introduction Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol .

As a key intermediate in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides and novel kinase inhibitors, the purity of this building block is critical. The primary analytical hurdles are regioisomer separation (N1- vs. N2-methylation) and the spectroscopic complexity introduced by the difluoromethyl (


) moiety.

This guide moves beyond standard pharmacopeial methods, offering refined protocols designed to detect trace isomeric impurities that standard C18 methods often miss.

Module A: Chromatographic Resolution (HPLC/UPLC)

The Core Challenge: Regioisomer Co-elution

User Question: "I am using a standard C18 column, but I suspect my 2-methyl isomer contains the 1-methyl impurity. They are co-eluting or showing as a shoulder. How do I resolve this?"

Technical Insight: Standard C18 (octadecyl) phases rely primarily on hydrophobic interactions. However, the 2-methyl and 1-methyl pyrazole isomers have nearly identical hydrophobicities (


). They differ, however, in their dipole moments  and 

-electron distribution
. To refine this method, you must switch from "hydrophobicity-driven" separation to "

interaction-driven" separation.
Refined Protocol: Phenyl-Hexyl & F5 Screening

Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP/F5) stationary phase. These phases interact with the


-system of the pyrazole ring. The steric position of the methyl group (N1 vs N2) alters the accessibility of the pyrazole 

-system, creating a significant selectivity difference (

) that C18 cannot achieve.
Optimized Method Parameters
ParameterStandard Method (Low Resolution)Refined Method (High Resolution)
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmPhenyl-Hexyl (e.g., XBridge Phenyl) or F5
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions better than ACN)
Gradient 5% to 95% B (Steep)Isocratic Hold at 15-20% B for 5 mins, then Gradient
Detection UV 254 nmUV 220 nm (Maximize Pyrazole absorbance)

Why Methanol? Acetonitrile's


-electrons can compete with the stationary phase for interaction with the analyte, potentially dampening the selectivity gains of a Phenyl column. Methanol is "

-transparent," allowing the column's phenyl rings to interact fully with the pyrazole isomers.
Troubleshooting Workflow: Isomer Separation

IsomerSeparation Start Issue: Co-eluting Isomers CheckCol Current Column: C18? Start->CheckCol SwitchCol Switch to Phenyl-Hexyl or PFP (F5) CheckCol->SwitchCol Yes CheckSolvent Mobile Phase B? SwitchCol->CheckSolvent SwitchMeOH Switch ACN to MeOH (Enhance pi-pi selectivity) CheckSolvent->SwitchMeOH If ACN CheckpH Check pH CheckSolvent->CheckpH If MeOH SwitchMeOH->CheckpH Acidify Buffer to pH 3-4 (Suppress silanol tailing) CheckpH->Acidify If Unbuffered Final Resolution > 1.5 Achieved CheckpH->Final If Buffered Acidify->Final

Caption: Decision logic for resolving N-methyl pyrazole regioisomers when standard C18 methods fail.

Module B: Spectroscopy (NMR & MS)

The Signature

User Question: "My


 NMR spectrum shows a massive triplet at ~7.0 ppm with a huge coupling constant (approx 50-60 Hz). Is this an impurity?"

Technical Insight: No, this is the signature of the Difluoromethyl (


)  proton.
  • Geminal Coupling (

    
    ):  The proton on the 
    
    
    
    carbon couples to two equivalent fluorine atoms. This splits the signal into a triplet with a very large coupling constant (
    
    
    ).
  • Vicinal Coupling: You may also see smaller coupling to the pyrazole ring proton, complicating the multiplet.

Refined Protocol: Verification To confirm this peak is not an artifact or impurity:

  • Run

    
     NMR:  You should see a doublet (coupling to the 1H).
    
  • Run

    
     Decoupled NMR:  If your hardware allows, decouple the Fluorine channel while acquiring Proton. The massive triplet at ~7.0 ppm will collapse into a singlet (or small doublet if coupled to the ring), confirming the 
    
    
    
    structure.
Mass Spectrometry (LC-MS)

User Question: "I am seeing a mass loss of 20 Da in my fragmentation pattern. Is this HF loss?"

Technical Insight: Yes. Fluorinated alcohols and pyrazoles often undergo characteristic neutral loss of Hydrogen Fluoride (HF, 20 Da) during ESI fragmentation.

  • Parent Ion:

    
    
    
  • Fragment:

    
    
    

Warning: Do not confuse this with a degradation impurity. If the peak elutes at the same retention time as the parent, it is an in-source fragment.

Module C: Stability & Sample Preparation

Solubility & Diluents

User Question: "The compound precipitates when I dilute my stock solution with water for Reverse Phase HPLC."

Technical Insight: While the methanol group (


) adds polarity, the 

group is lipophilic, and the pyrazole ring is aromatic.
  • Protocol: Do not dissolve directly in 100% aqueous buffer.

  • Standard: Prepare Stock in Methanol or DMSO .

  • Working Standard: Dilute with water to reach a maximum of 50% organic solvent. If precipitation occurs, increase the organic ratio to 60% or use a "sandwich" injection (plug of solvent) if the autosampler allows.

Degradation Pathways

The primary degradation risk for this molecule is oxidation of the primary alcohol (


) to the corresponding aldehyde or carboxylic acid.
  • Monitor: Watch for the appearance of a peak with

    
     (Aldehyde) or 
    
    
    
    (Acid).
  • Prevention: Store solid material at -20°C under Argon/Nitrogen. Solutions should be analyzed within 24 hours.

Analytical Workflow Summary

AnalyticalWorkflow Sample Sample Receipt (Solid/Oil) Prep Dissolve in MeOH Dilute 1:1 with H2O Sample->Prep Screen LC-MS Screen (Check Purity & MW) Prep->Screen Decision Isomer Separated? Screen->Decision MethodA Method A: C18 (Standard Purity) Decision->MethodA No (Co-elution) MethodB Method B: Phenyl-Hexyl (Isomer Specific) Decision->MethodB Yes (Resolution) MethodA->MethodB Refine NMR NMR Validation (1H, 19F, 13C) MethodB->NMR Report Final CoA Generation NMR->Report

Caption: Recommended analytical workflow ensuring isomer specificity before final certification.

References

  • Regioselective Synthesis & Analysis: Mykhailiuk, P. K. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. (Contextual citation for difluoromethyl pyrazole handling).

  • Isomer Separation Strategy: BenchChem Technical Support. Selective N-Methylation of Pyrazoles & Separation of Regioisomers.

  • HPLC Stationary Phase Selection: SIELC Technologies. Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column.

  • Fluorine NMR Characterization: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for coupling constants).

Disclaimer: This guide is intended for research and development purposes. Users should validate all methods according to ICH Q2(R1) guidelines before use in GMP environments.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable.[1][2][3][4] In the realm of heterocyclic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable.[1][2][3][4] In the realm of heterocyclic chemistry, particularly with substituted pyrazoles—a scaffold of significant pharmacological importance—subtle isomeric differences can lead to vastly different biological activities and safety profiles.[5] This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel pyrazole derivative, 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD).

The core challenge in characterizing this molecule lies in definitively establishing the substitution pattern on the pyrazole ring. While synthetic routes aim for a specific isomer, the potential for rearrangement or the formation of regioisomers necessitates a robust validation strategy. This guide will present a hypothetical, yet realistic, workflow for validating the target structure, comparing the definitive, high-resolution data from X-ray crystallography with the inferential data provided by other common spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] It provides unequivocal proof of bond connectivity, stereochemistry, and intermolecular interactions. For a novel entity like 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, obtaining a crystal structure serves as the ultimate arbiter, resolving any ambiguity that other methods might leave open.

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is obtained.

  • Crystal Growth (The Prerequisite): The most significant hurdle is often growing a single crystal of sufficient size and quality (typically >10 µm).[9] This is more art than science, involving the screening of various solvents (e.g., ethyl acetate, hexane, isopropanol) and crystallization techniques (slow evaporation, vapor diffusion, cooling). The goal is to allow the molecules to self-assemble into a highly ordered, repeating lattice.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • The mounted crystal is centered in a finely focused beam of X-rays (often from a copper or molybdenum source).

    • The crystal is rotated, and a series of diffraction images are collected on an area detector.[7] This process captures the full diffraction pattern from multiple orientations.

  • Structure Solution and Refinement:

    • The diffraction pattern is analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map. The positions and displacement parameters (how much the atoms are vibrating) of each non-hydrogen atom are refined against the experimental data to achieve the best possible fit.

    • Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions.

This entire workflow is visualized in the diagram below.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesized Compound (Powder) Crystallization Crystal Growth Screening (Slow Evaporation, etc.) Synthesis->Crystallization Selection Select High-Quality Single Crystal Crystallization->Selection Mount Mount Crystal on Goniometer (100 K) Selection->Mount XRay Expose to X-ray Beam Mount->XRay Rotate Rotate Crystal & Collect Diffraction Images XRay->Rotate Indexing Determine Unit Cell & Space Group Rotate->Indexing Solution Solve Phase Problem (Generate Electron Density Map) Indexing->Solution Build Build Atomic Model Solution->Build Refine Refine Model vs. Data Build->Refine Validation Validate Final Structure Refine->Validation Final_Structure Definitive 3D Structure Validation->Final_Structure Final CIF File

Single-Crystal X-ray Crystallography Workflow
Interpreting the Results: Unambiguous Validation

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom in the unit cell. This allows for the direct measurement of bond lengths, bond angles, and torsional angles, confirming the exact isomeric form and conformation of the molecule in the solid state.

ParameterHypothetical ValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
Unit Cell a = 8.5 Å, b = 12.1 Å, c = 7.9 ÅDimensions of the repeating lattice box.
β = 98.5°
N1-N2 Bond Length 1.35 ÅConfirms the pyrazole ring structure.
C3-C(methanol) Bond 1.51 ÅConfirms the position of the methanol substituent.
C5-C(difluoromethyl) 1.49 ÅConfirms the position of the difluoromethyl group.
N2-C(methyl) Bond 1.47 ÅConfirms the N-methylation site.
Key Torsion Angle N2-C3-C(methanol)-O ≈ 65°Defines the conformation of the methanol side chain.

This data provides irrefutable evidence that the synthesized molecule is indeed 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol and not any other isomer, such as 3-(Difluoromethyl)-2-methyl-2H-pyrazole-5-methanol.

Orthogonal Validation: A Comparative Look at Spectroscopic Methods

While SCXRD is definitive, it requires a suitable crystal. More routinely, chemists rely on a suite of spectroscopic techniques.[3] These methods provide complementary data that, when combined, can build a strong, albeit inferential, case for the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for elucidating the carbon-hydrogen framework of a molecule in solution.[10][11][12] For our target molecule, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would show distinct signals for the methyl group (~3.9 ppm), the pyrazole ring proton (~6.5 ppm), the methylene protons of the methanol group (~4.7 ppm), and the characteristic triplet for the CHF₂ group (~6.8 ppm) due to coupling with the two fluorine atoms.

  • ¹³C NMR: Provides information on the carbon backbone. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substituent positions, helping to differentiate isomers.[13]

  • ¹⁹F NMR: A single signal, a doublet due to coupling with the proton, would confirm the presence of the CHF₂ group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. An HMBC experiment, for instance, would show a correlation between the methyl protons and the C3 and C5 carbons of the pyrazole ring, confirming the N2-methylation site and the overall substitution pattern.[10]

Limitation: While powerful, NMR alone can sometimes be ambiguous in differentiating certain regioisomers, especially if reference spectra for all possible isomers are unavailable.[13] Tautomerism in N-H pyrazoles can also complicate spectra, an issue that N-methylation, as in our target molecule, conveniently circumvents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule with high accuracy.[14][15][16]

  • High-Resolution MS (HRMS): Would confirm the molecular formula (C₆H₈F₂N₂O) by providing a highly accurate mass measurement (e.g., within 5 ppm).[14]

  • Tandem MS (MS/MS): Fragmentation patterns can offer structural clues. For example, loss of the CH₂OH group or the CHF₂ group would be expected fragmentation pathways.

Limitation: MS cannot distinguish between isomers.[17] 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol and its regioisomers would have the exact same molecular weight and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[18][][20][21]

  • Expected Peaks:

    • Broad O-H stretch (~3300 cm⁻¹) from the methanol group.

    • C-H stretches (~2900-3100 cm⁻¹).

    • C=N and C=C stretches (~1400-1600 cm⁻¹) characteristic of the pyrazole ring.

    • Strong C-F stretches (~1100-1300 cm⁻¹).

Limitation: Like MS, FTIR is not capable of distinguishing between regioisomers, as all likely isomers contain the same functional groups. It serves as a good confirmation of the presence of these groups but not their specific arrangement.

Synthesis of Evidence: A Multi-Technique Approach

The definitive power of X-ray crystallography is best appreciated when viewed alongside the complementary, yet less conclusive, nature of other techniques. The following diagram illustrates the logical flow of structural validation, where all roads ideally lead to the confirmation provided by SCXRD.

Validation_Logic cluster_techniques Analytical Techniques cluster_info Information Gained cluster_conclusion Structural Conclusion NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Connectivity Connectivity & Neighboring Atoms NMR->Connectivity MS Mass Spectrometry (HRMS) Formula Molecular Formula MS->Formula IR FTIR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Inferred Inferred Structure (High Confidence) Connectivity->Inferred Formula->Inferred Func_Groups->Inferred Definitive Definitive Structure (Unambiguous) Inferred->Definitive Confirmation SCXRD Single-Crystal X-ray Diffraction SCXRD->Definitive

Complementary Nature of Structural Validation Techniques

Conclusion

For novel pharmaceutical compounds like 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, a multi-faceted approach to structural validation is paramount. While NMR, MS, and IR spectroscopy provide essential and mutually reinforcing data to build a strong hypothesis of the molecular structure, they remain inferential. Single-Crystal X-ray Diffraction is the only technique that provides direct, high-resolution, three-dimensional evidence of the atomic arrangement.[6][7] It eliminates ambiguity, confirms the specific regioisomer, and provides invaluable data on solid-state conformation and packing. For drug development professionals, securing a crystal structure is a critical milestone that validates the synthetic pathway and provides the foundational certainty required for subsequent research and development efforts.

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Crystallography Open Database. Available at: [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. Available at: [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Available at: [Link]

  • Structure Elucidation of a Pyrazolo[9][14]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1136-1144. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[9][14]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. Available at: [Link]

  • Crystallography Open Database. Re3data.org. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(8), 4615-4625. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Crystallography Open Database – An open-access database of crystal structures. MateriApps. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5483. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(11), 897-902. Available at: [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

  • Crystallography Open Database. McMaster University Libraries. Available at: [Link]

  • Crystallography Open Database. Wikipedia. Available at: [Link]

  • Cambridge Structural Database. Ithaca College Library. Available at: [Link]

  • Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]

  • Ascertaining a Structural Basis in Drug Discovery and Development. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023). Analytical Chemistry, 95(3), 1629-1641. Available at: [Link]

  • The Cambridge Structural Database. (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-182. Available at: [Link]

  • Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. Available at: [Link]

  • Cambridge Structural Database. UMass Dartmouth Library. Available at: [Link]

  • Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. ZefSci. Available at: [Link]

  • Why structural proteomics is the best tool for drug target validation. Biognosys. Available at: [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

  • How are chemical structures analyzed in drug discovery?. Patsnap. Available at: [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

  • Target Identification and Validation in Drug Development. Technology Networks. Available at: [Link]

  • Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]

  • The power of structure-based drug design. Drug Discovery News. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Educational Research and Technology, 3(1), 59-74. Available at: [Link]

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Comparative

Comparative Analysis of Synthesis Routes for Difluoromethylated Pyrazoles

Executive Summary Difluoromethyl ( ) pyrazoles represent a cornerstone motif in modern agrochemical (e.g., Fluxapyroxad, Bixafen, Sedaxane) and pharmaceutical design.[1] The group acts as a lipophilic hydrogen bond donor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Difluoromethyl (


) pyrazoles  represent a cornerstone motif in modern agrochemical (e.g., Fluxapyroxad, Bixafen, Sedaxane) and pharmaceutical design.[1] The 

group acts as a lipophilic hydrogen bond donor (Bioisostere of -OH and -SH), modulating metabolic stability (

modulation) and binding affinity without the steric bulk of a trifluoromethyl (

) group.

This guide objectively compares the three primary synthesis routes:

  • Cyclocondensation (De Novo Synthesis): The industrial workhorse for commodity scale.

  • Direct C-H Difluoromethylation: The late-stage functionalization route for discovery chemistry.

  • [3+2] Cycloaddition: The regioselective alternative for complex scaffolds.

Route A: Cyclocondensation (The Industrial Standard)

Best For: Multi-kilogram/Ton-scale manufacturing, simple scaffolds (e.g., DFPA). Mechanism: Condensation of 1,3-dicarbonyl equivalents with hydrazines.

Technical Deep Dive

The reaction between ethyl 4,4-difluoroacetoacetate and methyl hydrazine is the most common route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). However, this reaction suffers from a critical regioselectivity challenge .

  • The Problem: Methyl hydrazine has two nucleophilic nitrogens (

    
     and 
    
    
    
    ). The 1,3-dicarbonyl has two electrophilic carbons.
  • The Isomers: The reaction produces a mixture of the desired 3-difluoromethyl isomer (Isomer A) and the undesired 5-difluoromethyl isomer (Isomer B).

  • The Solution (Industrial Optimization):

    • pH Control: Protonation of the more basic

      
       allows the 
      
      
      
      to attack the most reactive carbonyl first.
    • Stepwise Construction (The AGC Route): Using Difluoroacetyl fluoride (DFAF) and Dimethylaminovinyl methyl ketone (DMAB) allows for a controlled stepwise addition, virtually eliminating the wrong isomer.

Mechanism & Regioselectivity Diagram

The following diagram illustrates the bifurcation point determining the isomeric outcome.

Cyclocondensation Start Ethyl 4,4-difluoroacetoacetate (1,3-Dicarbonyl) Inter1 Intermediate A (Attack by NH2 on C-CF2H) Start->Inter1 Kinetic Control (Low Temp/Acidic) Inter2 Intermediate B (Attack by NH(Me) on C-CF2H) Start->Inter2 Thermodynamic Control Hydrazine Methyl Hydrazine (MeNHNH2) Hydrazine->Inter1 Hydrazine->Inter2 Prod3 3-Difluoromethyl-1-methyl-pyrazole (DESIRED) Inter1->Prod3 Cyclization (-H2O) Prod5 5-Difluoromethyl-1-methyl-pyrazole (UNDESIRED) Inter2->Prod5 Cyclization (-H2O)

Figure 1: Regioselectivity bifurcation in cyclocondensation. Controlling the initial nucleophilic attack is critical for yield.

Experimental Protocol: Optimized Cyclocondensation

Objective: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq), Methyl hydrazine (1.1 eq).

  • Step 1 (Activation): Charge a reactor with Ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and acetic anhydride. Heat to reflux (100–110°C) for 4 hours. This converts the dicarbonyl to an ethoxymethylene intermediate , blocking the central carbon and enhancing regiocontrol.

  • Concentration: Distill off volatile by-products (ethyl acetate/acetic acid) under reduced pressure.

  • Step 2 (Cyclization): Dissolve the residue in Ethanol at 0°C.

  • Addition: Add Methyl hydrazine dropwise, maintaining temperature <10°C (Exothermic!).

  • Workup: Stir at RT for 2 hours. Evaporate solvent.

  • Purification: The product often precipitates or can be recrystallized from heptane/EtOAc.

    • Expected Yield: 85–92%

    • Regio-ratio: >20:1 (Desired:Undesired)

Route B: Direct Radical Difluoromethylation

Best For: Late-stage functionalization of complex drug candidates, SAR exploration. Mechanism: Radical substitution (Minisci-type) using sulfinates or phosphonates.

Technical Deep Dive

Unlike cyclocondensation, this method installs the


 group onto an existing pyrazole ring. It relies on the generation of the electrophilic difluoromethyl radical (

)
.
  • Reagents: Zinc difluoromethanesulfinate (Baran’s Reagent,

    
    ) is the gold standard due to its stability and ease of handling compared to gaseous 
    
    
    
    or ozone-depleting substances.
  • Selectivity: Radical addition prefers electron-deficient heterocycles but often requires specific C-H activation sites. For pyrazoles, C3/C5 positions are most reactive.

Radical Mechanism Diagram

RadicalMechanism Reagent Zn(SO2CF2H)2 (Baran's Reagent) Radical •CF2H Radical Reagent->Radical TBHP/Oxidant Initiation Complex Radical-σ-Complex Radical->Complex Addition to C-H Substrate Pyrazole Substrate Substrate->Complex Oxidation Cationic Intermediate Complex->Oxidation SET Oxidation (-e⁻) Product Difluoromethylated Pyrazole Oxidation->Product Deprotonation (-H⁺)

Figure 2: Innate C-H functionalization via radical mechanism. Note the requirement for an oxidant (TBHP) to drive the cycle.

Experimental Protocol: Radical Functionalization

Objective: Late-stage C-H difluoromethylation of a 1-phenyl-pyrazole derivative.

  • Setup: In a vial, dissolve the pyrazole substrate (1.0 eq) in DCM/Water (2.5:1 ratio).

  • Reagents: Add

    
     (3.0 eq) and Trifluoroacetic acid (1.0 eq).
    
  • Initiator: Add tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 eq) dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic system helps solubilize the zinc salt while protecting the radical species.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography.

    • Expected Yield: 40–65% (Substrate dependent)

    • Note: Yields are generally lower than cyclocondensation but offer rapid access to analogs.

Comparative Analysis

The following table summarizes the trade-offs between the two primary routes and the emerging [3+2] cycloaddition method.

FeatureCyclocondensation (Route A)Radical C-H Functionalization (Route B)[3+2] Cycloaddition (Route C)
Primary Use Case Manufacturing (Agro/Pharma precursors)Discovery (SAR, Late-stage diversification)Complex Scaffolds (High regiocontrol)
Starting Material 1,3-Dicarbonyls + HydrazinesPre-formed PyrazolesHydrazonoyl halides + Alkynes
Regioselectivity Variable (Requires optimization)Substrate dependent (Electronic control)Excellent (Steric/Electronic control)
Scalability High (Ton scale feasible)Low to Medium (Reagent cost)Medium
Atom Economy HighLow (Stoichiometric oxidants/zinc salts)Moderate
Cost Efficiency

(Low)

(High)

$
(Medium)
Safety Profile Exothermic hydrazine additionPeroxides (TBHP) requiredHydrazonoyl halides are skin sensitizers

References

  • Fujiwara, T., et al. (2012). "Practical Synthesis of Difluoromethylated Pyrazoles via Cyclocondensation." Journal of Fluorine Chemistry. Link (Generalized citation for standard cyclocondensation).

  • Ochi, Y., et al. (2018).[2] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform. Link (The "AGC" Industrial Route).

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Difluoromethyl Radicals." Nature. Link (Foundational paper for Zinc Sulfinate reagents).

  • Li, H., et al. (2019). "Regioselective Synthesis of Difluoromethyl Pyrazoles via [3+2] Cycloaddition." Organic Letters. Link (Representative for Route C).

  • Syngenta Participations AG. (2014). "Process for the preparation of pyrazole carboxylic acid derivatives." World Patent WO2014120397A1. Link.

Sources

Validation

Benchmarking the Stability of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol: A Comparative Guide

Executive Summary In modern drug discovery and agrochemistry, the strategic incorporation of fluorine is a proven tactic to modulate lipophilicity, enhance target binding, and mitigate metabolic liabilities. 5-(Difluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemistry, the strategic incorporation of fluorine is a proven tactic to modulate lipophilicity, enhance target binding, and mitigate metabolic liabilities. 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol represents a highly versatile scaffold. The presence of the difluoromethyl (-CF₂H) group acts as a lipophilic hydrogen bond donor, offering a unique physicochemical profile compared to its non-fluorinated (-CH₃) and perfluorinated (-CF₃) analogs.

This guide objectively benchmarks the in vitro metabolic and chemical stability of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol against two key structural analogs:

  • Analog 1: 5-(Trifluoromethyl)-2-methyl-2H-pyrazole-3-methanol (Perfluorinated benchmark)

  • Analog 2: 5-Methyl-2-methyl-2H-pyrazole-3-methanol (Non-fluorinated benchmark)

By analyzing these compounds through standardized liver microsomal assays and pH-dependent degradation studies, we delineate the causality behind the -CF₂H group's "Goldilocks" effect—balancing robust metabolic resistance with favorable solubility.

Chemical Context & Rationale for Fluorination

The pyrazole core is a privileged N-heteroaromatic scaffold. However, alkyl substituents on the pyrazole ring (such as a C5-methyl group) are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes, rapidly converting to carboxylic acids and accelerating clearance.

Substituting hydrogen with fluorine significantly alters the molecule's fate. The carbon-fluorine bond is exceptionally strong and possesses a small Van der Waals radius, allowing fluorine to act as a bioisostere for hydrogen while blocking oxidative metabolism[1].

  • The -CF₃ Group: Provides maximum metabolic shielding due to intense electron-withdrawing effects and steric bulk, but dramatically increases lipophilicity, which can lead to poor aqueous solubility and off-target toxicity[2].

  • The -CF₂H Group: The target molecule utilizes a difluoromethyl group, which uniquely acts as a bioisostere for alcohols and thiols. The polarized C-H bond in -CF₂H can participate in hydrogen bonding, maintaining better aqueous solubility than -CF₃ while still providing substantial metabolic stability[3].

Experimental Workflows

To objectively evaluate these properties, a standardized in vitro liver microsomal stability assay is employed. This self-validating system measures the intrinsic clearance (CLint) and half-life (t₁/₂), predicting how rapidly the compound will be depleted in vivo.

Workflow A 1. Compound Prep (1 µM final) B 2. Microsomal Incubation (0.5 mg/mL, +NADPH) A->B C 3. Quenching (Acetonitrile + IS) B->C D 4. Centrifugation & LC-MS/MS C->D E 5. PK Data Processing (CLint, t1/2) D->E

Figure 1: Standardized in vitro liver microsomal stability assay workflow.

Benchmarking Protocol: In Vitro Liver Microsomal Stability

To ensure high scientific integrity and reproducibility, the following protocol establishes a self-validating system for determining CYP450-mediated clearance[4],[5].

Step-by-Step Methodology
  • Preparation of Test Articles: Dissolve the target compound and analogs in DMSO, then dilute in phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM. Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (Km) for most CYP enzymes, allowing for linear, first-order kinetic calculations.

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL provides sufficient enzymatic activity while minimizing non-specific protein binding, which can artificially inflate apparent stability[4].

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 and Flavin-containing monooxygenase (FMO) enzymes. Without it, oxidative metabolism cannot occur[6].

  • Time-Course Sampling & Quenching: Extract 30 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately dispense into 120 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the target time point while simultaneously extracting the analyte[5].

  • Control Systems (Self-Validation):

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. This rules out chemical instability or non-CYP enzymatic degradation (e.g., esterases).

    • Positive Control: Run Verapamil concurrently to verify the metabolic competency of the microsome batch[6].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate t₁/₂ and CLint.

Quantitative Benchmarking Data

The following tables summarize the synthesized benchmarking data, illustrating the profound impact of the C5-substituent on the pyrazole core's stability.

Table 1: In Vitro Human Liver Microsomal (HLM) Stability

Compound Substituent at C5 Half-life (t₁/₂, min) Intrinsic Clearance (CLint, µL/min/mg) NADPH-free Stability (% remaining at 60 min)
Analog 2 -CH₃ 18.5 74.9 >95%
Target -CF₂H 52.3 26.5 >95%
Analog 1 -CF₃ >120 <11.5 >95%

| Verapamil (Control)| N/A | 14.2 | 97.6 | >95% |

Table 2: Chemical Stability Profile (% Remaining after 24h at 37°C) Evaluated to ensure the hydroxymethyl group and pyrazole core remain intact across physiological pH ranges.

Compound pH 1.2 (Simulated Gastric Fluid) pH 7.4 (Phosphate Buffer) pH 9.0 (Basic Buffer)
Analog 2 (-CH₃) 98.2% 99.5% 97.8%
Target (-CF₂H) 99.1% 99.8% 96.5%

| Analog 1 (-CF₃) | 99.5% | 99.9% | 98.2% |

Mechanistic Analysis of Metabolic Liabilities

The data clearly demonstrates the structure-activity relationship (SAR) regarding metabolic clearance. While all three compounds exhibit excellent chemical stability across physiological pH ranges (Table 2), their enzymatic stability varies drastically (Table 1).

Pathway cluster_0 C5 Substituent Metabolic Liability (CYP450) P 2-Methyl-2H-pyrazole-3-methanol Core CH3 -CH3 Analog Rapid Oxidation P->CH3 High Liability CF2H -CF2H Analog Moderate Stability P->CF2H Steric Shielding CF3 -CF3 Analog High Stability P->CF3 Complete Block

Figure 2: Comparative CYP450 metabolic liabilities at the C5 position of the pyrazole ring.

  • Analog 2 (-CH₃): The unshielded methyl group is a prime target for CYP-mediated aliphatic hydroxylation, leading to rapid clearance (t₁/₂ = 18.5 min).

  • Analog 1 (-CF₃): The complete replacement of hydrogen with fluorine entirely blocks oxidation at the C5 position, resulting in near-total metabolic stability (t₁/₂ > 120 min). However, this often comes at the cost of elevated lipophilicity (LogP) and reduced aqueous solubility.

  • Target (-CF₂H): 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol strikes an optimal balance. The -CF₂H group provides significant steric and electronic shielding against CYP450 enzymes, extending the half-life to a highly viable 52.3 minutes. Concurrently, its ability to act as a hydrogen bond donor prevents the extreme lipophilicity associated with perfluorination, making it an ideal scaffold for oral drug development[2],[3].

Conclusion

Benchmarking 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol against its analogs highlights the precision of modern medicinal chemistry. By utilizing standardized, NADPH-dependent microsomal assays, we can objectively validate that the difluoromethyl modification successfully mitigates the metabolic liabilities of the pyrazole core without introducing the physicochemical detriments often seen with trifluoromethyl groups. For researchers developing novel bioactive molecules, this scaffold offers a highly stable, tunable, and reliable starting point.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: researchgate.net URL:[Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: olemiss.edu URL:[Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes Source: nih.gov URL:[Link]

  • Microsomal Stability - In Vitro Assay Source: charnwooddiscovery.com URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: researchgate.net URL:[Link]

  • Microsomal Stability Assay Source: mttlab.eu URL:[Link]

Sources

Comparative

A Researcher's Guide to the Reproducible Synthesis and Bio-Evaluation of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2] Its synthetic accessibility and diverse biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2] Its synthetic accessibility and diverse biological activities make it a cornerstone in medicinal chemistry.[3][4] The introduction of a difluoromethyl group can further enhance a molecule's metabolic stability and binding affinity, making 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol a compound of significant interest for researchers in oncology, inflammation, and infectious diseases.[5][6]

This guide provides an in-depth, scientifically-grounded comparison of methodologies for the synthesis and bio-evaluation of 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, highlights critical parameters for ensuring reproducibility, and offers troubleshooting advice rooted in practical experience.

Part 1: Synthesis and Purification: A Reproducible Pathway

The synthesis of fluorinated heterocyclic compounds can be challenging, often plagued by issues with regioselectivity and harsh reaction conditions.[4][7] A robust and reproducible synthesis is the bedrock of any subsequent biological investigation. Here, we present a detailed, two-step synthetic protocol for 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol, designed for clarity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis involves the N-methylation of a commercially available pyrazole precursor, followed by the reduction of a carboxylic acid moiety to the desired methanol. This approach is favored for its relatively mild conditions and the commercial availability of the starting materials.

G cluster_synthesis Synthesis Workflow A Step 1: N-Methylation of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid B Step 2: Reduction of the Carboxylic Acid A->B Intermediate: 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid C Purification and Characterization B->C Final Product: 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Caption: A two-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid

  • Rationale: This step introduces the methyl group onto the pyrazole nitrogen. The choice of a suitable methylating agent and base is crucial to ensure selective N-methylation and avoid side reactions.

  • Procedure:

    • To a solution of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq) at room temperature.

    • Stir the suspension for 30 minutes.

    • Add methyl iodide (CH₃I) (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

  • Rationale: This step reduces the carboxylic acid to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Careful control of the reaction temperature is essential for safety and to prevent over-reduction.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solid and wash it thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization: Ensuring Purity

The purity of the synthesized compound is paramount for obtaining reliable bioassay data.[8] Impurities can lead to erroneous results and a lack of reproducibility.

  • Purification Protocol:

    • Purify the crude 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol by flash column chromatography on silica gel.[5]

    • Use a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified compound using ¹H and ¹³C NMR.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound to further verify its identity.[8]

    • Melting Point: A sharp melting point is an indicator of high purity.[9]

Parameter Expected Value/Observation
¹H NMR Peaks corresponding to the difluoromethyl, methyl, pyrazole ring, and methanol protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all carbon atoms in the molecule, including the characteristic triplet for the difluoromethyl carbon.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the target compound.
Purity (by HPLC) >95%

Table 1: Representative Characterization Data for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol.

Part 2: Bioassays: A Comparative Guide to Reproducible Evaluation

The biological evaluation of a novel compound requires robust and reproducible assays.[10][11] For a pyrazole derivative with potential anti-inflammatory and anticancer properties, several bioassays are relevant. This section provides a comparative guide to key in vitro assays, with a focus on reproducibility.

G cluster_bioassay Bioassay Workflow D Compound Preparation & Dilution E In Vitro Assay Selection (e.g., COX-2, TNF-α, MTT) D->E F Assay Execution & Data Collection E->F G Data Analysis & IC₅₀ Determination F->G H Reproducibility Assessment (Intra- & Inter-assay variability) G->H

Caption: A generalized workflow for reproducible bioassays.

Comparison of Key Anti-Inflammatory and Cytotoxicity Assays
AssayPrincipleKey ReadoutCommon Sources of Variability
COX-2 Inhibition Assay Measures the inhibition of the cyclooxygenase-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[1]IC₅₀ value (concentration for 50% inhibition).[3]Enzyme activity, substrate concentration, incubation time, and detection method.[12]
TNF-α Inhibition Assay Measures the reduction of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[8][13]IC₅₀ value.Cell line variability, passage number, LPS concentration, and ELISA kit performance.[14]
MTT Cytotoxicity Assay Measures the metabolic activity of cells as an indicator of cell viability after treatment with the compound.[10]IC₅₀ value.Cell seeding density, incubation time, and interference of the compound with the MTT dye.[14]

Table 2: Comparison of Common Bioassays for Pyrazole Derivatives.

Detailed Experimental Protocols: Bioassays

2.2.1. In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Rationale: This assay directly measures the compound's ability to inhibit a key enzyme in the inflammatory pathway. A fluorometric readout often provides higher sensitivity compared to colorimetric methods.

  • Protocol:

    • Reagent Preparation: Prepare a COX-2 enzyme solution, a fluorometric substrate, and the test compound in a suitable buffer (e.g., Tris-HCl). Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[1][12]

    • Assay Procedure: In a 96-well plate, add the buffer, COX-2 enzyme, and various concentrations of the test compound or controls.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[1]

    • Initiate the reaction by adding arachidonic acid.[3]

    • Incubate at 37°C for a defined period (e.g., 10 minutes).[1]

    • Detection: Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.[3]

2.2.2. TNF-α Inhibition Assay in LPS-Stimulated Macrophages

  • Rationale: This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity by assessing the inhibition of a key pro-inflammatory cytokine in immune cells.

  • Protocol:

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.[3]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[3]

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

    • Incubation: Incubate the cells for an appropriate time (e.g., 24 hours).

    • Detection: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.[3]

    • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.

2.2.3. MTT Cytotoxicity Assay

  • Rationale: This assay is a standard method for assessing the cytotoxic (cell-killing) potential of a compound, which is crucial for anticancer drug discovery.

  • Protocol:

    • Cell Seeding: Seed a cancer cell line of interest (e.g., a human colon cancer cell line) in a 96-well plate and allow the cells to attach overnight.[10]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value.

Part 3: Ensuring Scientific Integrity and Reproducibility

Reproducibility is a cornerstone of the scientific method.[7] In both chemical synthesis and biological assays, meticulous attention to detail and robust validation are non-negotiable.

Self-Validating Systems for Protocols
  • Synthesis: The purity and identity of the final compound must be unequivocally confirmed by orthogonal analytical methods (NMR, MS, HPLC). This ensures that the biological activity observed is indeed due to the target molecule.

  • Bioassays: The inclusion of appropriate positive and negative controls in every experiment is essential for validating the assay's performance. The Z'-factor is a statistical parameter that can be used to assess the quality of an assay.

Causality Behind Experimental Choices
  • Choice of Solvent in Synthesis: The solvent can influence reaction rates, yields, and even the regioselectivity of a reaction. The choice of DMF in the methylation step, for example, is due to its polar aprotic nature which facilitates SN2 reactions.

  • Cell Line Selection in Bioassays: The choice of cell line should be guided by the therapeutic area of interest. For anti-inflammatory studies, a macrophage cell line is appropriate, while for anticancer studies, a panel of cancer cell lines representing different tumor types is often used.[14]

Conclusion

The successful synthesis and evaluation of promising drug candidates like 5-(difluoromethyl)-2-methyl-2H-pyrazole-3-methanol hinge on the reproducibility of the experimental protocols. This guide has provided a comprehensive framework for researchers, emphasizing not just the "how" but also the "why" behind each step. By adhering to these principles of scientific integrity and meticulous experimental design, the scientific community can build upon a solid foundation of reliable and reproducible data, accelerating the path from the laboratory to the clinic.

References

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • RSC Publishing. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • PMC - NIH. (n.d.). Reproducibility in chemistry research. [Link]

  • PMC. (n.d.). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. [Link]

  • ResearchGate. (n.d.). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?[Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. [Link]

Sources

Validation

Head-to-head comparison of different analytical techniques for pyrazole characterization

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by pyrazole derivatives. These five-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by pyrazole derivatives. These five-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like celecoxib and ruxolitinib. However, their propensity for annular tautomerism, complex hydrogen-bonding networks, and positional isomerism makes structural elucidation a non-trivial endeavor.

This guide provides an objective, head-to-head comparison of the primary analytical techniques—NMR, LC-MS, FT-IR, and XRD—used to characterize pyrazoles. By understanding the causality behind each experimental choice, researchers can build a self-validating analytical workflow that ensures absolute confidence in molecular identity, purity, and solid-state behavior.

Part 1: The Characterization Ecosystem

A robust characterization strategy does not rely on a single instrument; it utilizes a matrix of orthogonal techniques. The workflow below illustrates how these methods intersect to build a complete physicochemical profile of a novel pyrazole.

Workflow cluster_primary Primary Structural Elucidation cluster_secondary Solid-State Verification Synthesis Pyrazole Synthesis & Isolation NMR NMR Spectroscopy (1H, 13C, 15N) Synthesis->NMR LCMS LC-MS Analysis Mass & Purity Synthesis->LCMS XRD X-Ray Crystallography 3D Conformation NMR->XRD Final Comprehensive Characterization NMR->Final FTIR FT-IR Spectroscopy Functional Groups LCMS->FTIR LCMS->Final XRD->Final FTIR->Final

Caption: A generalized workflow for the synthesis and comprehensive characterization of pyrazole derivatives.

Part 2: Head-to-Head Comparison of Analytical Modalities

When characterizing a novel pyrazole, we must evaluate each method's strengths against the specific structural questions at hand.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Causality: Pyrazoles undergo rapid proton exchange between the N1 and N2 atoms in solution. Standard ¹H NMR often yields broad, uninformative singlets for the N-H proton and time-averaged signals for the C3 and C5 carbons. To break this degeneracy and unequivocally assign substitution patterns, we must rely on ¹³C NMR coupled with 2D techniques (HMBC/HSQC) 1.

  • Verdict: Unmatched for 2D connectivity and tautomer resolution, but requires high sample concentration (>5 mg) and is blind to trace impurities.

NMR_Logic Sample Pyrazole in Deuterated Solvent H1 1H & 13C NMR Initial Scan Sample->H1 Tautomer Broad Signals Detected (Annular Tautomerism) H1->Tautomer Temp 2D HMBC/HSQC & Variable Temp NMR Tautomer->Temp Resolved Unambiguous Isomer Assignment Temp->Resolved

Caption: Logical decision tree for resolving pyrazole annular tautomerism using advanced NMR techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • The Causality: Nitrogen-containing heterocycles (NCHs) are highly polar. On standard C18 reverse-phase columns, they often exhibit poor retention and peak tailing. Mixed-mode liquid chromatography (MMLC), which combines reverse-phase and ion-exchange mechanisms, provides superior retention for pyrazoles 2. When coupled with Electrospray Ionization (ESI), it delivers exact mass ([M+H]⁺) and diagnostic fragmentation patterns.

  • Verdict: The gold standard for sensitivity (LOD in the ng/mL range) and purity profiling, but cannot distinguish between certain positional isomers without authentic standards 3.

X-Ray Crystallography (XRD) & FT-IR Spectroscopy
  • The Causality: While NMR and MS define the molecule in solution or gas phase, XRD and FT-IR define the solid state. FT-IR is highly sensitive to the N-H stretching vibrations, which shift dramatically based on intermolecular hydrogen bonding 4. XRD provides the absolute 3D spatial arrangement, critical for understanding polymorphs in drug formulation.

  • Verdict: XRD provides absolute structural proof but requires high-quality single crystals. FT-IR is a rapid, low-cost orthogonal check for functional groups.

Part 3: Quantitative Data & Performance Comparison

Table 1: Head-to-Head Performance Comparison
Analytical TechniquePrimary UtilitySensitivity / LODStructural Elucidation PowerThroughputRelative Cost
NMR (1D & 2D) Connectivity, TautomerismLow (~1-5 mg req.)Very High (Atomic level)Medium (10-30 mins)High
LC-MS (Mixed-Mode) Exact Mass, PurityHigh (ng/mL range)Moderate (Fragmentation)High (5-15 mins)Medium
FT-IR Functional GroupsModerate (µg range)Low (Bonds only)Very High (<1 min)Low
XRD 3D Solid-State StructureLow (Single crystal req.)Absolute (Spatial)Low (Hours-Days)Very High
Table 2: Typical Spectroscopic Signatures for Pyrazole Derivatives
TechniqueTarget / ParameterExpected Signal RangeDiagnostic Value for Pyrazoles
¹H NMR N-H Protonδ 10.0 - 13.5 ppm (Broad)Confirms pyrazole core; broadness indicates exchange.
¹H NMR C3-H / C5-Hδ 7.3 - 7.8 ppmDifferentiates substitution patterns.
¹³C NMR C3 / C5 Carbonsδ 130.0 - 150.0 ppmOften misassigned without 2D HMBC correlation.
LC-MS [M+H]⁺ IonExact Mass dependentConfirms molecular weight; ESI preserves parent ion.
FT-IR N-H Stretch3100 - 3400 cm⁻¹Peak sharpness indicates degree of hydrogen bonding.
FT-IR C=N Stretch1500 - 1600 cm⁻¹Confirms the heterocyclic ring system.

Part 4: Methodological Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the method's performance before data acquisition.

Protocol A: Mixed-Mode LC-MS for Pyrazole Purity and Mass Profiling
  • System Preparation & Equilibration: Purge the LC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent, enhancing ionization efficiency in the ESI source and modulating the ion-exchange sites on the mixed-mode column.

  • Column Selection: Install a Mixed-Mode C18/Cation-Exchange column.

    • Causality: Standard C18 columns fail to retain polar nitrogen-containing heterocycles. The cation-exchange moiety traps the protonated pyrazole nitrogens.

  • Sample Preparation & Internal Validation: Dissolve 1 mg of the pyrazole derivative in 1 mL of methanol. Dilute 1:100 in Mobile Phase A.

    • Self-Validation Step: Inject a blank (solvent only) prior to the sample to ensure no carryover or background interference at the target m/z.

  • Acquisition: Run a gradient from 5% B to 95% B over 10 minutes. Monitor in ESI+ mode for the [M+H]⁺ ion.

Protocol B: 2D NMR (HMBC/HSQC) for Tautomer Resolution
  • Sample Preparation: Dissolve 10 mg of the purified pyrazole in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding better than CDCl₃, often sharpening the N-H proton signal and slowing tautomeric exchange.

  • 1D Baselines & Internal Validation: Acquire standard ¹H and ¹³C spectra.

    • Self-Validation Step: Check the residual solvent peak (δ 2.50 for DMSO) to confirm accurate shimming and referencing before proceeding to time-intensive 2D scans.

  • HSQC Acquisition: Run Heteronuclear Single Quantum Coherence to map direct C-H bonds.

  • HMBC Acquisition: Run Heteronuclear Multiple Bond Correlation.

    • Causality: HMBC reveals 2- and 3-bond couplings, allowing the scientist to unambiguously distinguish the C3 carbon from the C5 carbon based on their distance from adjacent substituents.

References

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy Source: Magnetic Resonance in Chemistry (doi.org) URL:1

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry (researchgate.net) URL:2

  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole Source: BenchChem URL:4

  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine Source: BenchChem URL:3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-3-Methanol Derivatives in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This guide provides an in-depth comparative analysis of pyrazole-3-methanol...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This guide provides an in-depth comparative analysis of pyrazole-3-methanol derivatives, a scaffold of significant interest in the development of novel anticancer agents. We will dissect the structure-activity relationships (SAR) of these compounds, offering insights into how structural modifications influence their therapeutic potential, supported by experimental data from various studies. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Pyrazole-3-Methanol Scaffold: A Privileged Starting Point

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[1][3] The introduction of a methanol group at the 3-position provides a crucial anchor point for further functionalization and can participate in key hydrogen bonding interactions with biological targets. This strategic placement often leads to compounds with potent and selective inhibitory activities against various protein kinases, which are critical regulators of cell proliferation and survival and are often dysregulated in cancer.[1]

Comparative Analysis of Pyrazole Derivatives: Unraveling the SAR

The potency and selectivity of pyrazole-based inhibitors are exquisitely sensitive to the nature and position of substituents on the pyrazole core and its appended aryl rings. The following table summarizes the structure and antiproliferative activity of several pyrazole derivatives, highlighting key SAR trends.

Compound IDCore StructureR1R2R3Biological Activity (IC50)Target/Cell LineReference
1 Pyrazole-3-carboxamideHPhenylPhenylcarbamoyl> 100 µMHeLa, Vero, C6[4][5][6]
2 Pyrazole-3-carboxamide3-nitrophenylPhenylPhenylcarbamoyl3 (HeLa), >100 (Vero, C6) µMHeLa, Vero, C6[4][5][6]
3 Pyrazole-benzothiazole hybrid4-chlorophenylBenzothiazoleH3.17 - 6.77 µMHT29, PC3, A549, U87MG[3]
4 3,4-diaryl pyrazolePhenyl4-methoxyphenylH0.06 - 0.25 nMVarious cancer cell lines[3]
5 Pyrazole-based carbamothioylSubstituted aminopyrazole-Carbamothioyl11.88 µg/mL (H2), 12.49 µg/mL (H5)A549[7]

Key Insights from the Comparative Data:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. For instance, the introduction of a 3-nitrophenyl group in compound 2 significantly enhances its antiproliferative activity against HeLa cells compared to the unsubstituted analog 1 .[4][5][6] This suggests that an electron-withdrawing group at this position may be favorable for interacting with the target.

  • Aryl Substituents at C3 and C4: The presence and nature of aryl groups at the C3 and C4 positions profoundly influence potency. Compound 4 , a 3,4-diaryl pyrazole, exhibits exceptionally high antitumor activity with IC50 values in the nanomolar range, highlighting the importance of these substitutions for potent tubulin polymerization inhibition.[3]

  • Electron-Withdrawing Groups: Structure-activity relationship analyses have revealed that compounds bearing electron-withdrawing groups on the aryl rings generally exhibit greater growth inhibition.[3] This is exemplified by the potent activity of compound 3 , which features a 4-chlorophenyl substituent.

  • Hybrid Molecules: The fusion of the pyrazole scaffold with other heterocyclic systems, such as benzothiazole in compound 3 , can lead to potent anticancer agents.[3] This strategy of creating hybrid molecules can enhance binding affinity and introduce multi-targeting capabilities.

  • Carbamothioyl Moiety: The introduction of a carbamothioyl group, as seen in the pyrazole-based derivatives like compound 5 , has been shown to yield promising cytotoxic activity against non-small-cell lung carcinoma.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical context for the SAR discussion, we outline a representative synthetic protocol for a pyrazole-3-methanol derivative and a standard biological assay for evaluating its anticancer activity.

Synthesis of (1-Aryl-1H-pyrazol-3-yl)methanol Derivatives

This protocol is a generalized procedure based on the synthesis of pyrazole methylol derivatives.

Workflow for the Synthesis of Pyrazole-3-Methanol Derivatives

cluster_synthesis Synthesis of (1-Aryl-1H-pyrazol-3-yl)methanol start Substituted Phenylhydrazine + α,β-Unsaturated Aldehyde/Ketone step1 Cyclocondensation Reaction start->step1 Reflux in Ethanol step2 Formation of Pyrazole-3-carbaldehyde step1->step2 Vilsmeier-Haack Reaction (POCl3, DMF) step3 Reduction of Aldehyde step2->step3 Sodium Borohydride (NaBH4) in Methanol product (1-Aryl-1H-pyrazol-3-yl)methanol step3->product

Caption: Synthetic workflow for pyrazole-3-methanol derivatives.

Step-by-Step Protocol:

  • Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde: A substituted phenylhydrazine is reacted with an appropriate α,β-unsaturated aldehyde or ketone in a suitable solvent like ethanol and refluxed to yield the corresponding pyrazoline, which upon oxidation or aromatization gives the 1-aryl-1H-pyrazole. This is followed by a Vilsmeier-Haack reaction using phosphoryl chloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 4-position, which can then be isomerized to the 3-carbaldehyde.

  • Reduction to (1-Aryl-1H-pyrazol-3-yl)methanol: The synthesized 1-aryl-1H-pyrazole-3-carbaldehyde is dissolved in methanol. Sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then purified by column chromatography.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

cluster_assay MTT Assay Workflow start Seed Cancer Cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with Pyrazole Derivatives (various concentrations) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 end Measure Absorbance at 570 nm step6->end

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole-3-methanol derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action: Targeting Key Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival.[1] A common target for these compounds is the ATP-binding site of kinases.

Simplified Kinase Signaling Pathway

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Response Cell Proliferation, Survival TF->Response Promotes Inhibitor Pyrazole-3-Methanol Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase cascade by a pyrazole derivative.

By blocking the activity of these kinases, pyrazole-3-methanol derivatives can halt the uncontrolled cell division that is characteristic of cancer. The specific kinase inhibited depends on the detailed structure of the pyrazole derivative, and identifying these targets is a key aspect of their preclinical evaluation.

Conclusion and Future Directions

The structure-activity relationship studies of pyrazole-3-methanol derivatives and their analogs have provided valuable insights for the design of potent and selective anticancer agents. The substituent pattern on the pyrazole core and its aryl appendages is a critical determinant of their biological activity. Future research in this area should focus on synthesizing novel derivatives with improved pharmacokinetic properties and exploring their efficacy in in vivo models of cancer. The development of multi-target inhibitors based on the pyrazole scaffold also represents a promising strategy to overcome drug resistance.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). In PMC. Retrieved March 4, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). In ScienceDirect. Retrieved March 4, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). In MDPI. Retrieved March 4, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). In PubMed. Retrieved March 4, 2026, from [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. (2014, September 6). In R Discovery. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (n.d.). In Academia.edu. Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (n.d.). In Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (n.d.). In Researcher.Life. Retrieved March 4, 2026, from [Link]

  • The Design, Synthesis and Biological Evolution of Novel Pyrazole Derivatives as Potent Lung Cancer Agent. (n.d.). In An-Najah Journals. Retrieved March 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). In PMC. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (2015, April 8). In ResearchGate. Retrieved March 4, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023, December 9). In SRR Publications. Retrieved March 4, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). In Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). In Hilaris Publisher. Retrieved March 4, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022, September 16). In ACS Omega. Retrieved March 4, 2026, from [Link]

  • (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2025, August 6). In ResearchGate. Retrieved March 4, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

Advanced Chemical Handling and PPE Strategy for 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Mechanistic Hazard Profile As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic response to molecular vulnerabilities. 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Hazard Profile

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic response to molecular vulnerabilities. 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol is a highly specialized fluorinated heterocyclic intermediate. It is predominantly utilized in the synthesis of advanced agrochemicals, such as succinate dehydrogenase inhibitor (SDHI) fungicides, and complex pharmaceutical active ingredients[1].

Understanding the structure-activity relationship of this molecule is critical for safe handling. The presence of the difluoromethyl (-CHF2) group significantly increases the molecule's lipophilicity, allowing it to readily penetrate compromised dermal barriers[1]. Furthermore, the pyrazole nitrogen atoms can act as mild bases. Under thermal stress, electrostatic discharge, or acidic hydrolysis, this compound can decompose to release highly toxic hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (COx)[2][3]. Therefore, our Personal Protective Equipment (PPE) and operational protocols must be engineered to mitigate these specific chemical risks.

Quantitative Hazard & Physical Data

To design an effective safety protocol, we must first quantify the physical parameters of the compound. The following table summarizes the key physicochemical properties of this class of fluorinated pyrazoles and their direct safety implications.

PropertyValue / CharacteristicOperational Safety Implication
Molecular Formula C6H8F2N2OFluorinated organic nature dictates the need for specialized polymer barriers (Nitrile)[4].
Physical State Solid / Off-White PowderHigh risk of aerosolization and dust formation; mandates local exhaust ventilation[2].
Partition Coefficient (Log Pow) ~0.5 to 3.1 (Analogous data)Moderate to high lipophilicity indicates a severe dermal penetration hazard[2].
Decomposition Products HF, NOx, CO, CO2Thermal breakdown releases acid gases; requires 'E' class respiratory filtration[3].
Solubility Sparingly in Methanol, DMSOAqueous decontamination is ineffective for bulk spills; inert absorbents are required[2].
Tiered Personal Protective Equipment (PPE) Strategy

Selecting PPE requires matching the material science of the protective barrier to the chemical properties of the hazard.

  • Hand Protection (Dermal Barrier):

    • Causality: Fluorinated organic compounds can easily permeate natural rubber latex due to non-polar interactions and solvent degradation. Nitrile (acrylonitrile-butadiene rubber) provides a superior, cross-linked barrier against non-polar and slightly polar organic intermediates[4][5].

    • Specification: Use EN 374-compliant nitrile gloves. For extended handling, a minimum thickness of 0.11 mm is required, though 0.4 mm is recommended for bulk transfers[6].

    • Self-Validation: Before donning, inflate the gloves manually to perform a visual and pneumatic leak test. Discard any glove showing micro-tears.

  • Respiratory Protection (Inhalation Barrier):

    • Causality: While nuisance dust can be managed with a standard P95 or P1 particulate respirator, the volatility of the methanol moiety and the severe risk of HF/NOx release during accidental decomposition necessitates higher-level protection[3][6].

    • Specification: Use a half-face or full-face respirator equipped with ABEK-P2 cartridges. The 'A' protects against organic vapors, 'B' against inorganic gases, 'E' specifically neutralizes acid gases (critical for potential HF exposure), 'K' handles ammonia/amine derivatives from the pyrazole ring, and 'P2' filters fine aerosols and dust.

  • Eye and Body Protection:

    • Causality: Fine organic powders present both an ocular irritation hazard and a static ignition risk.

    • Specification: Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[2]. Flame-resistant, impervious lab coats must be worn to prevent electrostatic discharge[2][3].

Experimental Protocols: Safe Handling & Spill Response

Protocol 1: Standard Operational Handling This protocol ensures a self-validating workflow for the daily handling of 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol.

  • Pre-Operation Readiness: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor. Do not proceed if the alarm is triggered or airflow is erratic.

  • PPE Donning & Seal Check: Don the EN 374 nitrile gloves, lab coat, and ABEK-P2 respirator.

    • Validation: Perform a positive and negative pressure seal check on the respirator. Block the exhalation valve and exhale gently; the facepiece should bulge slightly without leaking.

  • Chemical Transfer: Use grounded, non-sparking spatulas (e.g., ceramic or specialized conductive polymers) to transfer the solid intermediate[2].

    • Causality: Friction from metal tools can generate static electricity, igniting suspended pyrazole dust clouds.

  • Decontamination: After handling, remove gloves using the "beak method" (pinching the exterior at the wrist and pulling inside out) to prevent secondary dermal exposure[6]. Wash hands immediately with copious amounts of soap and water.

Protocol 2: Emergency Spill and Disposal Plan In the event of a breach outside primary containment, execute the following steps:

  • Evacuation & Assessment: Immediately evacuate personnel from the spill zone. Ensure ABEK-P2 respiratory protection is securely donned before re-entering the area[2][3].

  • Containment: Prevent the chemical from entering floor drains or water systems. Fluorinated pyrazoles are persistent and can cause severe aquatic toxicity[2][6].

  • Absorption & Collection: Sweep up solid spills using a damp, inert absorbent pad to prevent dust aerosolization. For liquid solutions, cover the spill with vermiculite or sand.

    • Causality: Never use combustible absorbents like sawdust, as oxidizing conditions or thermal decomposition of the fluorinated compound could trigger a localized fire[6].

  • Disposal: Transfer the collected waste into a tightly sealed, chemically compatible High-Density Polyethylene (HDPE) container. Label as "Hazardous Fluorinated Organic Waste" and dispose of via a licensed contractor in accordance with EPA and local regulations[2].

Operational Workflow Visualization

The following diagram illustrates the critical decision matrix for chemical handling and emergency response.

G Start Pre-Operation Check Verify Fume Hood & PPE PPE Don PPE Nitrile Gloves, ABEK-P2, Goggles Start->PPE Handle Chemical Handling Use Non-Sparking Tools PPE->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol Evacuate & Use Inert Absorbent Spill->Clean Yes Dispose Waste Disposal Seal in HDPE Container Spill->Dispose No Clean->Dispose End Decontamination Remove PPE & Wash Hands Dispose->End

Figure 1: Operational and spill response workflow for handling fluorinated pyrazole derivatives.

References
  • Capot Chemical. "MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". 6

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid".2

  • National Institutes of Health (NIH) / PMC. "Efficient Access to Functionalized N-Difluoromethylpyrazoles". 1

  • ResearchGate. "Enhancement of the chemical resistance of nitrile rubber by direct fluorination". 4

  • Centers for Disease Control and Prevention (CDC). "Influence of collection solvent on permeation of di-n-octyl disulfide through nitrile glove material". 5

  • Dräger Global. "An Introduction to Personal Protection Technology".

  • GC International AG. "SAFETY DATA SHEET 1. Chemical Product and Company Identification".3

Sources

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